2-Amino-5-methylnicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBBDOMXLJWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652757 | |
| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023814-35-8 | |
| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylnicotinaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-methylnicotinaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Amino-5-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and potential applications of this compound (CAS No. 1023814-35-8). As detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with well-established principles of organic chemistry to offer expert-driven insights for researchers, scientists, and professionals in drug development. The guide focuses on the molecule's bifunctional nature, leveraging the distinct reactivity of its 2-aminopyridine core and its aldehyde group. We present predicted spectral data, explore its utility in heterocyclic synthesis, propose a viable synthetic pathway, and discuss its potential as a valuable building block in medicinal chemistry.
Introduction: A Versatile Bifunctional Building Block
This compound is a substituted pyridine derivative that holds significant promise as an intermediate in organic synthesis. Its structure is characterized by a pyridine ring substituted with a nucleophilic amino group at the 2-position, an electrophilic aldehyde group at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups makes it a highly versatile precursor for the construction of complex heterocyclic systems, particularly fused ring structures like naphthyridines. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, lending immediate interest to its derivatives for applications in drug discovery.[1][2] This guide aims to consolidate the known data and provide a predictive framework for understanding and utilizing this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
The foundational properties of this compound are summarized below. While experimental values for properties like melting and boiling points are not widely reported, predictive data provides a useful baseline for experimental planning.
Structural Information
// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N6 [label="N"]; H_N [label="H₂"]; // Amino group C_Me [label="C"]; H_Me [label="H₃"]; // Methyl group C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];
// Position nodes N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; N6 [pos="1.3,0.75!"]; H_N [pos="2.4,1.2!"]; // Amino group on C6 C_Me [pos="-2.6,-1.5!"]; // Methyl on C3 H_Me [pos="-3.5,-1.2!"]; C_CHO [pos="2.6,-1.5!"]; // Aldehyde on C5 H_CHO [pos="3.5,-1.2!"]; O_CHO [pos="2.6,-2.5!"];
// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N6 [label=""]; N6 -- N1 [label=""]; N6 -- H_N [style=solid]; C3 -- C_Me [style=solid]; C_Me -- H_Me [style=solid]; C5 -- C_CHO [style=solid]; C_CHO -- H_CHO [style=solid]; C_CHO -- O_CHO [style=double];
// Add implicit hydrogens and labels node [shape=none]; H4_pos [pos="0,-2.3!"]; H4 [label="H"]; H2_pos [pos="-2.1,1.2!"]; H2 [label="H"]; C2_label [pos="-1.6,1.0!", label="2"]; C3_label [pos="-1.6,-1.0!", label="3"]; C4_label [pos="0.3,-1.8!", label="4"]; C5_label [pos="1.6,-1.0!", label="5"]; N1_label [pos="0,1.8!", label="1"]; N6_label [pos="1.6,1.0!", label="6"];
} Caption: Structure of this compound
Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1023814-35-8 | [3] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| InChI Key | KHLBBDOMXLJWGR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | Cc1cnc(N)c(C=O)c1 | [3] |
| Physical Form | Solid | [3] |
| Predicted Boiling Point | 293.0 ± 40.0 °C | [4] |
| Predicted Density | 1.206 ± 0.06 g/cm³ | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Predicted Spectral Characteristics
No publicly available experimental spectra were identified. The following characteristics are predicted based on the functional groups present and analysis of similar structures. These predictions are valuable for compound identification and reaction monitoring.
¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
-
Aldehyde Proton (-CHO): ~9.8-10.0 ppm (singlet). This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons (Pyridine Ring):
-
H4: ~7.2-7.4 ppm (doublet).
-
H6: ~8.0-8.2 ppm (doublet). The protons on the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino, aldehyde, and methyl substituents.
-
-
Amino Protons (-NH₂): ~4.5-5.5 ppm (broad singlet). The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.
-
Methyl Protons (-CH₃): ~2.2-2.4 ppm (singlet). This signal is expected to be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 100 MHz)
-
Aldehyde Carbonyl (C=O): ~190-195 ppm.
-
Aromatic Carbons (Pyridine Ring):
-
C2 (bearing -NH₂): ~158-162 ppm.
-
C3 (bearing -CHO): ~120-125 ppm.
-
C4: ~135-140 ppm.
-
C5 (bearing -CH₃): ~128-132 ppm.
-
C6: ~150-155 ppm.
-
-
Methyl Carbon (-CH₃): ~18-22 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching (Amine): Two bands expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.
-
C-H Stretching (Aromatic/Methyl): Bands around 2900-3100 cm⁻¹.
-
C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile reagent. Its reactivity is dominated by the chemistry of the aromatic amine and the aldehyde group.
Documented Application: Naphthyridine Synthesis
The primary documented use of this compound is as a reactant in a one-pot synthesis of naphthyridines. This transformation proceeds via a copper-catalyzed hydroamination followed by an intramolecular Friedländer annulation.[4]
// Reactants A [label="this compound"]; B [label="Terminal Alkyne (R-C≡CH)"];
// Intermediates & Products C [label="Step 1: Cu-Catalyzed\nHydroamination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Enamine Intermediate"]; E [label="Step 2: Intramolecular\nFriedländer Condensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Naphthyridine Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow A -> C; B -> C; C -> D [label="Markovnikov addition"]; D -> E [label="Tautomerization &\nCyclization"]; E -> F [label="Dehydration"]; } Caption: Workflow for Naphthyridine Synthesis
This reaction highlights the compound's utility in diversity-oriented synthesis. The Friedländer synthesis is a classic and powerful method for constructing quinoline and naphthyridine cores, involving the condensation of a 2-amino-aryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7] The copper-catalyzed hydroamination of the terminal alkyne generates the required enamine intermediate in situ, which then undergoes the intramolecular cyclization.[8][9]
Predicted Reactivity of the Aldehyde Group
The aldehyde functional group is a versatile electrophilic handle for a wide range of transformations:
-
Nucleophilic Addition: It is expected to readily react with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) would yield substituted aminomethylpyridines.
-
Wittig Reaction: Conversion to an alkene is achievable using phosphorus ylides.
-
Condensation Reactions: It can form imines, oximes, and hydrazones upon reaction with the corresponding nitrogen nucleophiles.
Predicted Reactivity of the 2-Amino Group
The 2-amino group activates the pyridine ring and serves as a key nucleophilic site:
-
Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides.
-
Diazotization: While diazotization of 2-aminopyridines can be complex, it opens potential pathways to Sandmeyer-type reactions for installing various substituents at the 2-position.
-
Multicomponent Reactions: 2-Aminopyridines are well-known participants in multicomponent reactions, often involving an aldehyde and an alkyne or isocyanide, to rapidly build molecular complexity.[10][11]
Proposed Synthetic Protocol
// Reactants and Products Start [label="2-Amino-5-methylpyridine"]; Intermediate [label="3-Lithio-2-aminopyridine\nintermediate"]; Product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Steps Step1 [label="1. Directed Ortho-Metalation\n(e.g., n-BuLi, THF, -78°C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="2. Electrophilic Quench\n(Anhydrous DMF)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Aqueous Workup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Workflow Start -> Step1 -> Intermediate; Intermediate -> Step2 -> Product; Product -> Step3 [style=dotted, label="Purification"]; } Caption: Proposed Synthesis via Directed Ortho-Metalation
Step-by-Step Methodology (Proposed)
Objective: To synthesize this compound from 2-amino-5-methylpyridine via directed ortho-metalation and formylation.
Causality: The amino group at the C2 position can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent C3 position, creating a nucleophilic lithiated intermediate. This intermediate can then be trapped by an electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality after an aqueous workup.
Protocol:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 2-amino-5-methylpyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add 2.2 equivalents of n-BuLi (as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Slowly add 3.0 equivalents of anhydrous DMF dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.
-
Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectral characteristics outlined in Section 3.
Applications in Research and Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13]
-
Scaffold for Kinase Inhibitors: The aminopyridine structure is a common hinge-binding motif in many kinase inhibitors. This compound provides a platform to synthesize more complex derivatives targeting specific kinases.
-
Precursor for Fused Heterocycles: As demonstrated, it is an excellent precursor for naphthyridines, which are themselves important pharmacophores.
-
Combinatorial Chemistry: The aldehyde handle allows for easy attachment to solid supports or for derivatization in combinatorial libraries, enabling the rapid generation of novel compounds for high-throughput screening.
Conclusion
While comprehensive experimental data on this compound remains sparse in the scientific literature, its molecular architecture strongly suggests its potential as a high-value synthetic intermediate. By combining the known reactivity of its constituent functional groups with its documented role in naphthyridine synthesis, this guide provides a robust framework for its utilization. The predictive spectral data and a proposed, chemically sound synthetic protocol offer a practical starting point for researchers. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound AldrichCPR 1023814-35-8 [sigmaaldrich.com]
- 4. This compound | 1023814-35-8 [chemicalbook.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydroamination of terminal alkynes with secondary amines catalyzed by copper: regioselective access to amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-5-methylnicotinaldehyde: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8), a pivotal heterocyclic building block in contemporary medicinal chemistry. The document elucidates its chemical properties, outlines a plausible synthetic pathway, and details its primary application in the construction of naphthyridine scaffolds through the Friedländer annulation. A thorough examination of the underlying reaction mechanisms, supported by visual diagrams, is presented to provide actionable insights for researchers in drug discovery and development. This guide is structured to serve as a practical resource, integrating theoretical principles with procedural knowledge to facilitate its effective use in synthetic applications.
Introduction: The Strategic Importance of a Versatile Pyridine Aldehyde
This compound, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex heterocyclic systems. Its unique arrangement of an amino group and an aldehyde function ortho to each other on a pyridine ring makes it an ideal precursor for annulation reactions, particularly in the formation of fused bicyclic heteroaromatics. These resulting scaffolds, most notably naphthyridines, are prevalent in a wide array of biologically active compounds, underscoring the significance of this aldehyde in medicinal chemistry and drug design. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this versatile reagent.
Physicochemical and Safety Profile
A foundational understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.
Key Properties
The essential physicochemical data for this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 1023814-35-8 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | Solid | [2] |
| Predicted Boiling Point | 293.0 ± 40.0 °C | [2] |
| Predicted Density | 1.206 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and a characteristic downfield signal for the aldehyde proton (typically in the 9-10 ppm range).
-
¹³C NMR: The carbon NMR would feature signals for the aromatic carbons, the methyl carbon, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (often >190 ppm).
-
FTIR: The infrared spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and a strong C=O stretching band for the aldehyde (typically in the region of 1680-1700 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Researchers should perform their own analytical characterization to confirm the identity and purity of the material before use.
Safety and Handling
Based on data for structurally related compounds such as 2-amino-5-methylpyridine, this compound should be handled with care.[5] It is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[5]
Synthesis of this compound
A detailed, peer-reviewed synthesis of this compound is not widely published. However, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry transformations. The most logical approach involves the formylation of the readily available precursor, 2-amino-5-methylpyridine.
Proposed Synthetic Workflow: From Precursor to Aldehyde
The introduction of an aldehyde group at the 3-position of the pyridine ring can be achieved through various methods, with ortho-lithiation followed by quenching with an electrophilic formylating agent being a common strategy for such transformations.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on analogous chemical transformations and should be optimized for specific laboratory conditions.
Step 1: Protection of the Amino Group
-
Dissolve 2-amino-5-methylpyridine in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.
-
Purify the resulting Boc-protected amine by column chromatography.
Causality: The protection of the acidic protons of the amino group is crucial to prevent them from interfering with the subsequent lithiation step.
Step 2 & 3: Ortho-Lithiation and Formylation
-
Dissolve the Boc-protected 2-amino-5-methylpyridine in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to effect deprotonation at the position ortho to the directing amino group.
-
After stirring for a period to ensure complete lithiation, add an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Causality: The Boc-protected amino group acts as a directed metalation group, guiding the lithium to the adjacent C-3 position. DMF serves as a source of the formyl group.
Step 4 & 5: Deprotection
-
Dissolve the purified Boc-protected aldehyde in a solvent such as dichloromethane (DCM).
-
Add a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to cleave the Boc protecting group.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality: The acid-labile nature of the Boc group allows for its efficient removal under conditions that do not affect the newly installed aldehyde.
Core Application: The Friedländer Annulation for Naphthyridine Synthesis
The primary and most significant application of this compound is its role as a key reactant in the Friedländer synthesis to produce substituted naphthyridines.[1][2] This reaction involves the condensation of an ortho-aminoaryl aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone).[6]
Reaction Mechanism
The Friedländer synthesis can proceed through two main pathways, depending on the reaction conditions (acidic or basic catalysis).[6] The overall transformation involves an initial condensation followed by cyclization and dehydration.
-
Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with an aldol condensation between the this compound and the enolate of the α-methylene ketone. The resulting aldol adduct then undergoes an intramolecular cyclization via the attack of the amino group on the ketone's carbonyl, followed by dehydration to yield the naphthyridine.[7]
-
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction often starts with the formation of a Schiff base (imine) between the amino group of the aldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[8]
Representative Experimental Protocol
The following is a general protocol for the Friedländer synthesis using this compound.
-
To a solution of this compound (1 equivalent) and the desired ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted naphthyridine.
Conclusion and Future Outlook
This compound is a strategically important building block for the synthesis of naphthyridines, a class of heterocycles with proven significance in medicinal chemistry. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in the robust Friedländer annulation. The ability to efficiently construct complex molecular scaffolds from this intermediate ensures its continued relevance in the pursuit of novel therapeutic agents. Future research may focus on expanding the scope of its applications in other cyclization reactions and in the development of novel catalysts that can further enhance the efficiency and sustainability of these synthetic transformations.
References
- 1. This compound | 1023814-35-8 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C7H8N2O | CID 32639818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lobachemie.com [lobachemie.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Molecular Structure of 2-Amino-5-methylnicotinaldehyde
This guide provides an in-depth technical exploration of 2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] As a substituted pyridine, its unique arrangement of amino, methyl, and aldehyde functional groups offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document will delve into the compound's structural characteristics, physicochemical properties, a representative synthesis pathway, a comprehensive framework for its analytical characterization, and critical safety considerations.
Core Molecular Structure and Physicochemical Properties
This compound is a pyridine derivative characterized by an amino group at the C2 position, an aldehyde (formyl) group at the C3 position, and a methyl group at the C5 position. This specific substitution pattern dictates its reactivity and potential applications. The electron-donating amino group and the electron-withdrawing aldehyde group create a unique electronic profile within the aromatic ring, influencing its role in chemical synthesis.
Below is a diagram of its core molecular structure.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized below for quick reference. These values are critical for planning synthetic transformations, purification procedures, and for ensuring appropriate storage and handling.
| Property | Value | Source |
| CAS Number | 1023814-35-8 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][3] |
| Molar Mass | 136.15 g/mol | [1][3] |
| Appearance | Solid | [3][4] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 293.0 ± 40.0 °C (Predicted) | [3] |
| pKa | 5.13 ± 0.49 (Predicted) | [3] |
| Purity | Typically ≥95.0% | [4] |
Synthesis Pathway: A Representative Protocol
While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves the formylation of its precursor, 2-Amino-5-methylpyridine (also known as 2-amino-5-picoline).[5][6] The introduction of an aldehyde group onto an activated pyridine ring can be achieved through various methods, such as ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through electrophilic substitution reactions under specific conditions.
The following diagram outlines a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of the title compound.
Causality in Experimental Design:
-
Precursor Choice: 2-Amino-5-methylpyridine is an ideal starting material.[5][6] The amino group at the C2 position is a powerful ortho-directing group, activating the C3 position for electrophilic attack or deprotonation, thus facilitating the selective introduction of the aldehyde group.
-
Activation Step: Directed ortho-metalation is a highly effective strategy. Using a strong base like n-butyllithium (n-BuLi) selectively removes the proton at the C3 position, creating a nucleophilic lithiated intermediate. This step is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like THF to prevent side reactions.
-
Formylation: N,N-Dimethylformamide (DMF) serves as a robust and readily available source of the formyl group. The lithiated intermediate attacks the carbonyl carbon of DMF.
-
Work-up and Purification: An aqueous work-up is necessary to quench the reaction and hydrolyze the intermediate to yield the final aldehyde. Subsequent extraction and purification, often by column chromatography, are required to isolate the product from unreacted starting material and byproducts.
Structural Elucidation: A Multi-Technique Approach
Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A self-validating system of analysis, employing multiple spectroscopic techniques, is essential for unambiguous characterization. While specific experimental spectra for this compound are not widely published, its structure can be confidently confirmed by interpreting the expected data from NMR, IR, and Mass Spectrometry.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aldehyde Proton (-CHO): A singlet at a highly deshielded position, typically δ 9.5-10.5 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the pyridine ring. Their specific shifts and coupling constants would confirm their relative positions.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the δ 4.0-6.0 ppm range.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.5 ppm, integrating to three protons.[7]
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing seven distinct carbon signals:
-
Aldehyde Carbonyl: A highly deshielded signal around δ 190-200 ppm.
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-165 ppm), with the carbon bearing the amino group (C2) being the most shielded and the carbon bearing the aldehyde (C3) also showing a characteristic shift.
-
Methyl Carbon: An upfield signal around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
N-H Stretching: Two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[8]
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is the hallmark of the aldehyde carbonyl group. Conjugation with the aromatic ring shifts this frequency to a slightly lower wavenumber compared to a simple aliphatic aldehyde.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the pyridine ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide evidence of the molecular formula through high-resolution measurements.
-
Molecular Ion Peak (M⁺): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the parent ion peak would be observed at an m/z ratio corresponding to the molecular weight of the compound (136.15).[1][3]
-
High-Resolution MS (HRMS): HRMS would confirm the elemental composition (C₇H₈N₂O) by providing a highly accurate mass measurement, distinguishing it from other potential isomers.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the formyl group (-CHO, 29 Da) or the methyl radical (-CH₃, 15 Da), providing further structural evidence.
Applications in Drug Development and Chemical Synthesis
The true value of this compound lies in its utility as a versatile chemical intermediate. Its structure is a precursor to more complex heterocyclic systems that are prevalent in pharmaceuticals.
-
Synthesis of Naphthyridines: It is explicitly cited as a reactant for preparing naphthyridines.[2] The amino and aldehyde groups are perfectly positioned to undergo the Friedländer annulation reaction with a ketone or alkyne, a powerful method for constructing this privileged scaffold in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The aminopyridine core is a common feature in many biologically active compounds.[6][9] Derivatives of similar structures have been investigated as inhibitors for various enzymes, including protein kinases and monoamine oxidase, suggesting potential for this scaffold in developing treatments for cancer or neurodegenerative diseases.[10][11][12]
Safety and Handling
-
Primary Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[6][13] Expected to cause serious skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][14] A respirator may be required if dust is generated.[15]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14] Avoid dust formation.[5][16] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16]
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. This compound | 1023814-35-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylnicotinaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique trifunctionalized pyridine scaffold, featuring an aldehyde, an amino group, and a methyl substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the underlying chemical principles and offering practical, field-proven insights.
Two principal strategies have emerged for the synthesis of this compound: the direct formylation of 2-amino-5-methylpyridine and a multi-step approach involving the amination of a 2-chloro-5-methylnicotinaldehyde precursor. This document will explore both routes in detail, providing a comparative analysis to aid in the selection of the most appropriate method for specific research and development needs.
Pathway 1: Direct Formylation of 2-Amino-5-methylpyridine
The direct introduction of a formyl group onto the 2-amino-5-methylpyridine ring at the C3 position represents the most concise synthetic route. The Vilsmeier-Haack reaction is the most commonly employed method for this transformation, leveraging the electron-rich nature of the aminopyridine ring system.[1][2]
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium species, known as the Vilsmeier reagent, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] The electron-donating amino group at the C2 position of the pyridine ring activates the ring towards electrophilic aromatic substitution, directing the formylation to the adjacent C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[3]
The choice of DMF and POCl₃ is predicated on their ready availability and the high reactivity of the in situ generated Vilsmeier reagent. The reaction conditions are typically mild, although careful temperature control is necessary to manage the exothermic nature of the reagent formation and to prevent potential side reactions.
Figure 1: Vilsmeier-Haack Formylation of 2-Amino-5-methylpyridine.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich heteroaromatic compound, which can be adapted for 2-amino-5-methylpyridine.
Materials and Reagents:
| Reagent | Molar Eq. |
| 2-Amino-5-methylpyridine | 1.0 |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent |
| Phosphorus oxychloride (POCl₃) | 1.5 - 3.0 |
| Dichloromethane (DCM) | Solvent |
| Sodium acetate or Sodium bicarbonate | For neutralization |
| Crushed ice | For workup |
| Diethyl ether or Ethyl acetate | For extraction |
| Anhydrous sodium sulfate | For drying |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 2-amino-5-methylpyridine in dichloromethane (DCM).
-
Slowly add the 2-amino-5-methylpyridine solution to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[4]
Pathway 2: Synthesis via 2-Chloro-5-methylnicotinaldehyde
An alternative and often more scalable approach involves a multi-step synthesis commencing with the preparation of 2-chloro-5-methylnicotinaldehyde, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group.
Synthesis of 2-Chloro-5-methylnicotinaldehyde
The synthesis of the chlorinated aldehyde intermediate can be achieved through several routes. One efficient method involves the Vilsmeier-Haack formylation of an enamide derived from a propionaldehyde Schiff base.[5] Another robust method proceeds from 2-chloro-5-methylnicotinic acid, which is first reduced to the corresponding alcohol and then oxidized to the aldehyde.
Figure 2: Synthesis of 2-Chloro-5-methylnicotinaldehyde from the corresponding nicotinic acid.
Experimental Protocol: Amination of 2-Chloro-5-methylnicotinaldehyde
The final step in this pathway is the conversion of the 2-chloro-5-methylnicotinaldehyde to the desired this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with ammonia. The electron-withdrawing aldehyde group at the C3 position activates the C2 position for nucleophilic attack.
Materials and Reagents:
| Reagent | Molar Eq. |
| 2-Chloro-5-methylnicotinaldehyde | 1.0 |
| Liquid Ammonia | Excess |
| Copper(I) oxide or Copper(II) acetate | Catalyst |
| Methanol or Ethanol | Solvent |
Procedure:
-
In a high-pressure autoclave, charge 2-chloro-5-methylnicotinaldehyde, a copper catalyst (e.g., copper(I) oxide or copper(II) acetate), and a suitable organic solvent such as methanol or ethanol.
-
Seal the autoclave and cool it to a low temperature (e.g., -78 °C).
-
Introduce a significant excess of liquid ammonia.
-
Heat the reaction mixture to 140-160 °C. The internal pressure will typically reach 3.5-4.5 MPa.[6]
-
Maintain the reaction at this temperature for 8-12 hours, with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Open the autoclave and transfer the reaction mixture.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting residue can be purified by recrystallization or column chromatography to yield this compound.
Rationale for Experimental Choices:
-
High Pressure and Temperature: The SNAr reaction on an unactivated or moderately activated aryl chloride can be sluggish. The use of elevated temperature and pressure is necessary to overcome the activation energy barrier for the nucleophilic attack of ammonia on the pyridine ring.[6]
-
Copper Catalyst: Copper catalysts are often employed in amination reactions of aryl halides. They are believed to facilitate the carbon-nitrogen bond formation through a mechanism that may involve oxidative addition and reductive elimination, similar to palladium-catalyzed cross-coupling reactions, or through the formation of a more nucleophilic copper-amide species.
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to serve as both the nucleophile and, in part, the solvent.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Direct Formylation | Pathway 2: From 2-Chloronicotinaldehyde |
| Number of Steps | 1 | 3-4 |
| Overall Yield | Moderate to Good | Potentially Higher |
| Scalability | Moderate | Good to Excellent |
| Reagent Hazards | POCl₃ is corrosive and reacts violently with water. | Involves handling of liquid ammonia under high pressure. |
| Substrate Availability | Requires 2-amino-5-methylpyridine. | Requires 2-chloro-5-methylnicotinic acid or a suitable precursor. |
| Purification | Can be challenging due to potential side products. | Intermediates can be purified at each step, potentially leading to a purer final product. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The direct Vilsmeier-Haack formylation of 2-amino-5-methylpyridine offers a more convergent and shorter synthetic sequence. However, the multi-step pathway involving the amination of 2-chloro-5-methylnicotinaldehyde may provide advantages in terms of scalability and overall yield, particularly in an industrial setting. The choice between these pathways will ultimately depend on the specific requirements of the research or production campaign, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
2-Amino-5-methylnicotinaldehyde NMR and mass spectrometry data
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of 2-Amino-5-methylnicotinaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (C₇H₈N₂O, Molar Mass: 136.15 g/mol ), a key reactant in the synthesis of naphthyridines.[1][2] We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into experimental design, data interpretation, and the causality behind spectroscopic observations.
Introduction and Molecular Context
This compound is a substituted pyridine derivative featuring three distinct functional groups: an amine (-NH₂), a methyl (-CH₃), and an aldehyde (-CHO). The relative positions of these groups on the pyridine ring create a unique electronic environment that is directly reflected in its spectroscopic signature. Accurate characterization is paramount to ensure purity and confirm identity before its use in subsequent reactions, such as the Friedländer annulation for synthesizing complex heterocyclic systems.[1] This guide will systematically detail the NMR and MS data, providing a robust framework for its analysis.
The structural features—an electron-donating amino group, a weakly electron-donating methyl group, and a strongly electron-withdrawing aldehyde group—govern the chemical behavior and spectroscopic properties of the molecule. Understanding their interplay is crucial for interpreting the data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.
Optimized Experimental Protocol for NMR Data Acquisition
The integrity of NMR data begins with meticulous sample preparation and parameter selection. The following protocol is a self-validating system designed for acquiring high-quality spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂).[3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS serves as the internal reference (δ = 0.00 ppm), ensuring high accuracy and reproducibility of chemical shift measurements.
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
¹H NMR Data: Interpretation and Rationale
The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The electron-withdrawing aldehyde and pyridine nitrogen strongly deshield adjacent protons, shifting them downfield, while the electron-donating amino group provides a shielding effect. Based on analysis of the closely related 2-amino-5-methylpyridine and established substituent effects, the following assignments can be confidently made.[3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom. |
| H-6 | 8.0 - 8.3 | Singlet (s) or narrow Doublet (d) | ~2.0 | Located ortho to the electron-withdrawing pyridine nitrogen, resulting in a significant downfield shift. Meta-coupling to H-4 is expected. |
| H-4 | 7.5 - 7.8 | Singlet (s) or narrow Doublet (d) | ~2.0 | Positioned between the electron-donating methyl group and the electron-withdrawing aldehyde group. Deshielded relative to its position in 2-amino-5-methylpyridine by the adjacent aldehyde. Ortho-coupling to H-6. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A | Labile protons that can exchange with trace water in the solvent. The amino group's electron-donating nature shields the ring protons. |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | Protons of the methyl group attached to the aromatic ring. |
¹³C NMR Data: Interpretation and Rationale
The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon is extremely deshielded due to the double bond to oxygen. |
| C-2 | 158 - 162 | Attached to the strongly electron-donating amino group, causing a significant downfield shift. |
| C-6 | 148 - 152 | Alpha to the pyridine nitrogen, leading to deshielding. |
| C-4 | 138 - 142 | Influenced by both the adjacent aldehyde and the para-amino group. |
| C-5 | 125 - 130 | Attached to the methyl group. |
| C-3 | 118 - 122 | Attached to the aldehyde group. |
| -CH₃ | 17 - 20 | The aliphatic methyl carbon appears in the characteristic upfield region. |
NMR Analysis Workflow
The logical progression from sample preparation to final structural confirmation is a critical, self-validating workflow.
References
An In-depth Technical Guide to the Solubility of 2-Amino-5-methylnicotinaldehyde in Organic Solvents
Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate
To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide addresses a critical, yet sparsely documented, aspect of a versatile building block: the solubility of 2-Amino-5-methylnicotinaldehyde. This compound, a key reactant in the synthesis of naphthyridines and other heterocyclic compounds of pharmaceutical and agrochemical interest, presents a common challenge in process development and formulation—understanding its behavior in various solvent systems.[1]
The stark reality is that publicly available, quantitative solubility data for this compound is virtually non-existent. This guide, therefore, pivots from a simple data repository to a comprehensive manual on predicting, understanding, and experimentally determining its solubility. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, draw parallels with analogous compounds, and provide robust, field-tested experimental protocols for you to generate your own high-quality solubility data. This approach is designed to empower you with the foundational knowledge and practical tools necessary to confidently integrate this compound into your research and development workflows.
Physicochemical Profile and Its Implications for Solubility
A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its solubility. This compound is a solid at room temperature with the following known physicochemical characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Boiling Point | 293.0 ± 40.0 °C (Predicted) | ChemBK |
| Density | 1.206 ± 0.06 g/cm³ (20 °C, 760 Torr) | ChemBK |
| pKa | 5.13 ± 0.49 (Predicted) | ChemBK |
The molecular structure of this compound, featuring an aromatic pyridine ring, an amino group, a methyl group, and an aldehyde functional group, dictates its solubility behavior. The amino and aldehyde groups are capable of hydrogen bonding, while the pyridine ring introduces polarity. The methyl group, being nonpolar, will have a lesser but still notable influence.
Structural Analogs as a Predictive Tool
In the absence of direct data, we can draw qualitative inferences from structurally similar compounds. For instance, studies on 2-aminopyridine reveal its solubility in a range of organic solvents. It is soluble in ethanol, ether, and acetone.[3][4] More detailed studies have quantified its solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and various alcohols, with solubility generally increasing with temperature.[5]
Another relevant analog is 2-amino-5-methylthiazole . Its solubility has been experimentally determined in a variety of organic solvents, with the highest solubility observed in methanol, followed by ethyl acetate and acetone.[6][7] The mole fraction solubility of 2-amino-5-methylthiazole was found to increase with temperature in all tested solvents.[6][7]
Based on these analogs, we can hypothesize that this compound will exhibit favorable solubility in polar aprotic solvents like DMF and DMSO, as well as in alcohols such as methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexane and cyclohexane is expected to be significantly lower.
Theoretical Framework: The "Like Dissolves Like" Principle in Action
The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The interplay of functional groups in this compound suggests a nuanced solubility profile:
-
Hydrogen Bonding: The primary amine (-NH₂) and aldehyde (-CHO) groups can act as hydrogen bond donors and acceptors, respectively. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.
-
Polarity: The pyridine ring and the carbonyl group of the aldehyde introduce significant polarity. Polar solvents, both protic and aprotic, will interact favorably with these dipoles.
-
Van der Waals Forces: The aromatic ring and the methyl group will contribute to van der Waals interactions, allowing for some solubility in less polar solvents.
The following diagram illustrates the key intermolecular forces at play:
References
- 1. This compound | 1023814-35-8 [chemicalbook.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions (2017) | Gaoquan Chen | 10 Citations [scispace.com]
A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-5-methylnicotinaldehyde
Introduction
2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility as a reactant in the synthesis of complex molecules, such as naphthyridines, underscores the necessity of maintaining its chemical integrity from storage to reaction.[1] The molecule's structure, featuring both a nucleophilic aminopyridine ring and a highly reactive aldehyde functional group, presents a unique set of stability challenges. The amino group activates the pyridine ring, while the aldehyde is inherently susceptible to oxidation.
This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore its principal degradation pathways, establish field-proven protocols for optimal storage and handling, and describe methodologies for assessing its purity over time. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for reproducible and successful outcomes.
Physicochemical Properties and Inherent Reactivity
Understanding the molecule's structure is fundamental to predicting its stability. The pyridine ring is substituted with three key groups: an amino group (-NH₂), a methyl group (-CH₃), and an aldehyde group (-CHO).
-
Amino Group: This strong electron-donating group at the 2-position activates the heterocyclic ring, making it more susceptible to electrophilic attack and oxidation.
-
Aldehyde Group: The aldehyde is an electrophilic center and is one of the most easily oxidized functional groups in organic chemistry.[4] Its reactivity is the primary driver of the compound's instability.
-
Methyl Group: This weakly electron-donating group has a minor electronic influence but contributes to the overall molecular properties.
The interplay of these functionalities dictates the compound's reactivity profile, with the aldehyde's susceptibility to oxidation being the most immediate concern for long-term stability.
| Property | Value | Source(s) |
| CAS Number | 1023814-35-8 | [1] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Classification | Primary Amine, Aldehyde, Pyridine | [3] |
| Appearance | Typically an off-white or light yellow solid | [5] |
Principal Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, its instability can be confidently predicted based on the known chemistry of aromatic aldehydes and aminopyridines. The primary threats are atmospheric oxidation, polymerization, and photodegradation.
Pathway A: Oxidation of the Aldehyde
The most significant and probable degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-Amino-5-methylnicotinic acid. This reaction is readily facilitated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and trace metal impurities.[4][6] This transformation is detrimental as it consumes the active aldehyde and introduces an acidic impurity that can potentially catalyze further degradation.
Pathway B: Polymerization
Aldehydes, particularly when neat, can undergo self-condensation or polymerization over time to form trimers or other oligomeric structures.[7] This process can be catalyzed by the presence of acidic impurities, such as the carboxylic acid formed via oxidation. Polymerization results in a loss of the desired monomeric aldehyde and can be difficult to reverse. While low temperatures can slow many reactions, they have been observed to accelerate trimer formation in some aliphatic aldehydes, making strict atmospheric control more critical than temperature alone for preventing this pathway.[7]
Pathway C: Photodegradation & Thermolysis
Aromatic compounds, especially those with activating amino groups, can be sensitive to UV light.[8] Prolonged exposure to direct sunlight or other UV sources can provide the energy to initiate radical-based degradation pathways. Similarly, high temperatures should be avoided not only because they accelerate oxidation but also because they can lead to thermal decomposition, often indicated by a darkening in the color of the material.[5] The material safety data sheet for the closely related 2-Amino-5-methylpyridine explicitly lists direct sunlight and high temperature as conditions to avoid.[5]
Recommended Storage and Handling Protocols
The core principle for maintaining the integrity of this compound is the rigorous exclusion of air, light, moisture, and heat .[4][5][6][9]
Optimal Storage Conditions
Adherence to these conditions is critical for maximizing the shelf-life and ensuring the reproducibility of experiments.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of oxidative and thermal degradation.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group, which is the primary degradation pathway.[9][10] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light-induced degradation and provides an inert, tight seal to prevent air and moisture ingress.[4][8] |
| Moisture | Keep Dry / Desiccated | Prevents clumping and potential hydrolytic side reactions. The MSDS for related aminopyridines warns against moisture.[5][11] |
Experimental Protocol: Safe Handling and Aliquoting
Proper handling each time the primary container is opened is just as important as long-term storage. The following workflow minimizes environmental exposure.
Causality Behind Key Steps:
-
Equilibration (Step B): Opening a cold vial in ambient air will cause moisture to condense on the solid, introducing water. Allowing the container to warm to room temperature first prevents this.[12]
-
Inert Atmosphere (Step C): This is the most critical step to prevent oxidation. Handling the material in the open air, even for a short time, exposes it to a high concentration of oxygen. A glovebox or a simple nitrogen-purged glove bag is highly effective.
-
Inert Gas Purge (Step G): Before sealing the container for return to storage, the ambient air that entered the headspace must be displaced with an inert gas to protect the remaining material.
Self-Validating Protocols for Stability Assessment
For critical applications, especially when using material that has been stored for an extended period or handled multiple times, its integrity should be verified.
Protocol 1: Visual and Physical Inspection
-
Objective: To quickly screen for gross degradation.
-
Methodology:
-
Interpretation: While not quantitative, a change in appearance is a strong indicator that the material should be analyzed by more rigorous methods before use.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Objective: To semi-quantitatively detect the presence of the primary oxidation product.
-
Methodology:
-
Prepare Samples: Dissolve a small amount of the this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at ~1-2 mg/mL. If available, prepare a similar solution of a "gold standard" or freshly opened batch for comparison.
-
Select Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the main spot.
-
Spot Plate: Carefully spot the samples onto a silica gel TLC plate.
-
Develop & Visualize: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm).
-
-
Interpretation: The aldehyde starting material is significantly less polar than its carboxylic acid degradation product. The presence of a second spot at or near the baseline (low Rf) is indicative of the formation of 2-Amino-5-methylnicotinic acid.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Assay
-
Objective: To accurately quantify the purity of the compound and detect any degradation products.
-
Principle: A stability-indicating HPLC method can separate the parent compound from its degradation products. While a specific validated method is proprietary to manufacturers, a general reverse-phase method can be developed. Studies on related aminopyridines have successfully used HPLC for stability assessment.[13]
-
General Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes.
-
Detection: UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 280 nm).
-
Analysis: The peak corresponding to the carboxylic acid impurity will have a significantly shorter retention time than the parent aldehyde. Purity can be assessed by the area percentage of the main peak.
-
Conclusion
The chemical stability of this compound is fundamentally governed by the high reactivity of its aldehyde functional group. The primary degradation pathway is oxidation to the corresponding carboxylic acid, a process accelerated by air, light, and heat. Therefore, to preserve the compound's integrity and ensure the validity of experimental results, it is imperative to store it under refrigerated (2-8°C), dark, and inert atmosphere (nitrogen or argon) conditions . Rigorous handling protocols, including equilibration before opening and the use of an inert environment for aliquoting, are essential to prevent degradation during use. Regular purity assessment via TLC or HPLC is recommended as a self-validating measure for long-term stored materials.
References
- 1. This compound | 1023814-35-8 [chemicalbook.com]
- 2. This compound - [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. wcu.edu [wcu.edu]
- 10. chemscene.com [chemscene.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the chemical reactivity of the exocyclic amino group in 2-Amino-5-methylnicotinaldehyde, a versatile building block in medicinal chemistry and materials science. We will explore the electronic and steric factors governing its nucleophilicity and detail key transformations, providing both mechanistic insights and practical experimental protocols.
Introduction: A Molecule of Dichotomous Influences
This compound (SMNA) presents a fascinating case study in heterocyclic chemistry. The reactivity of its primary amino group is modulated by a delicate interplay of electronic effects from the pyridine ring and its substituents. The electron-donating methyl group at the 5-position enhances the electron density of the pyridine ring, thereby increasing the nucleophilicity of the 2-amino group. Conversely, the electron-withdrawing nicotinyl aldehyde at the 3-position exerts an opposing effect, diminishing the basicity and nucleophilicity of the amine. Understanding this electronic tug-of-war is paramount to predicting and controlling its reaction pathways. Furthermore, the proximity of the aldehyde group to the amino function introduces a steric component that can influence the approach of bulky electrophiles.
Electronic and Steric Landscape
The inherent reactivity of the amino group in SMNA is a composite of several factors:
-
Mesomeric and Inductive Effects: The pyridine nitrogen atom acts as an electron sink, reducing the overall electron density of the ring compared to benzene. However, the amino group at the 2-position can participate in a positive mesomeric effect, donating its lone pair into the ring. This is counteracted by the inductive and mesomeric electron-withdrawing effects of the 3-aldehyde group. The 5-methyl group, being electron-donating, helps to partially offset the deactivating effect of the aldehyde.
-
Nucleophilicity: The nucleophilicity of the amino group is a critical parameter for its synthetic utility. While the pyridine ring deactivates the amino group compared to a simple aniline, the presence of the electron-donating methyl group enhances its reactivity. Studies on substituted 2-aminopyridines have shown that electron-donating groups increase the rate of N-alkylation, a direct consequence of enhanced nucleophilicity[1][2].
-
Steric Hindrance: The ortho-position of the aldehyde group relative to the amino group can sterically hinder reactions with bulky reagents. This effect is particularly relevant in reactions such as acylation with sterically demanding acylating agents.
Key Reactions of the Amino Group
The amino group of SMNA is a versatile handle for a variety of chemical transformations. Below, we detail some of the most pertinent reactions, complete with mechanistic rationale and experimental protocols.
N-Acylation
N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals and other bioactive molecules. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent.
Mechanism of N-Acylation:
The reaction typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride or carboxylate) yields the N-acylated product.
Caption: General mechanism of N-acylation of the amino group.
Experimental Protocol: Synthesis of N-(5-methyl-3-formylpyridin-2-yl)acetamide
-
Dissolution: Dissolve this compound (1.0 g, 7.34 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 mL, 10.9 mmol) to the solution.
-
Addition of Acylating Agent: Slowly add acetic anhydride (0.8 mL, 8.07 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| This compound | 136.15 | 1.0 g | 1.0 |
| Triethylamine | 101.19 | 1.5 mL | 1.5 |
| Acetic Anhydride | 102.09 | 0.8 mL | 1.1 |
N-Alkylation
N-alkylation introduces alkyl substituents onto the amino group, a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity and metabolic stability. N-monoalkylation of aminopyridines can be achieved under mild conditions using a carboxylic acid and a reducing agent like sodium borohydride[3].
Mechanism of Reductive Amination (for N-alkylation):
This process, also known as reductive alkylation, involves the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. The reaction of the primary amine with an aldehyde or ketone first forms a hemiaminal, which then dehydrates to an imine. In the presence of a reducing agent, the imine is readily reduced to the secondary amine[4][5].
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol: Synthesis of 2-(Methylamino)-5-methylnicotinaldehyde
-
Dissolution: To a solution of this compound (1.0 g, 7.34 mmol) in methanol (25 mL), add formaldehyde (37% in water, 0.6 mL, 8.07 mmol).
-
pH Adjustment: Adjust the pH of the solution to 6-7 with acetic acid.
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (0.55 g, 8.81 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Make the solution basic (pH > 10) with 2 M NaOH.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the product.
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| This compound | 136.15 | 1.0 g | 1.0 |
| Formaldehyde (37 wt. % in H₂O) | 30.03 | 0.6 mL | 1.1 |
| Sodium Cyanoborohydride | 62.84 | 0.55 g | 1.2 |
Reaction with the Aldehyde Group: Intramolecular Interactions and Cyclization Potential
While the primary focus of this guide is the amino group, its reactivity can be influenced by the adjacent aldehyde. Under certain conditions, intramolecular reactions can occur. For instance, in the presence of a suitable coupling partner, the imine formed in situ from the aldehyde and the amino group can undergo further reactions, such as rhodium-catalyzed C-H activation and coupling with diazo esters to form pyrido[1,2-a]pyrimidin-4-ones[6]. This highlights the potential for SMNA to participate in cascade reactions, leveraging the reactivity of both functional groups.
Analytical Characterization
The products of the reactions described above can be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the products. For instance, in N-acylation, the appearance of a new amide proton signal and a shift in the signals of the aromatic protons adjacent to the amino group are indicative of the transformation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide C=O stretch in acylation reactions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight of the product, confirming its elemental composition.
Conclusion
The amino group in this compound is a nucleophilic center whose reactivity is finely tuned by the electronic contributions of the pyridine ring and its substituents. While the electron-withdrawing nature of the ring and the adjacent aldehyde group temper its reactivity, the electron-donating methyl group ensures it remains a viable nucleophile for a range of important synthetic transformations, including N-acylation and N-alkylation. The proximity of the aldehyde and amino groups also opens up possibilities for intramolecular cyclization and cascade reactions, making SMNA a valuable and versatile scaffold for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of the interplay between electronic and steric effects is crucial for harnessing the full synthetic potential of this important building block in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Naphthyridines Using 2-Amino-5-methylnicotinaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 1,8-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, using 2-Amino-5-methylnicotinaldehyde as a key starting material. The primary focus is on the versatile and widely employed Friedländer annulation reaction. This document provides an in-depth exploration of the reaction mechanism, a comparative analysis of various catalytic systems, and detailed, step-by-step protocols for both traditional and modern, environmentally benign synthetic methodologies. The content is structured to provide not only procedural instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers at all levels.
Introduction: The Significance of the Naphthyridine Scaffold
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. Among the various isomers, the 1,8-naphthyridine core is a privileged scaffold in drug discovery due to its wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets such as enzymes and nucleic acids.[2] For instance, nalidixic acid, a foundational antibiotic, features this core structure. The continued exploration of novel synthetic routes to functionalized 1,8-naphthyridines is therefore a critical endeavor in the development of new therapeutic agents.[3][4]
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, stands as one of the most direct and efficient methods for constructing the 1,8-naphthyridine skeleton from 2-aminonicotinaldehyde derivatives.[5][6]
The Friedländer Annulation: Mechanism and Key Considerations
The synthesis of 1,8-naphthyridines from this compound proceeds via the Friedländer annulation. This reaction is typically catalyzed by either an acid or a base.[6]
2.1. Reaction Mechanism
The generally accepted mechanism involves two main pathways, as illustrated below.
Base-Catalyzed Mechanism:
-
Enolate Formation: A base abstracts a proton from the α-methylene compound to form an enolate.
-
Aldol-Type Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of this compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.[5]
Acid-Catalyzed Mechanism:
-
Schiff Base Formation: The amino group of this compound reacts with the carbonyl group of the active methylene compound to form a Schiff base (imine).
-
Intramolecular Aldol Reaction: The enol form of the ketone moiety then attacks the imine carbon in an intramolecular aldol-type reaction.
-
Dehydration: The subsequent elimination of water leads to the formation of the final 1,8-naphthyridine product.[7]
Caption: Generalized mechanisms for the Friedländer synthesis of 1,8-naphthyridines.
2.2. Choice of Reactants and Catalysts
The versatility of the Friedländer synthesis lies in the wide variety of active methylene compounds that can be employed, leading to a diverse range of substituted naphthyridines. Common active methylene compounds include ketones, β-ketoesters, and malononitrile.
The choice of catalyst is crucial and can significantly impact reaction efficiency, yield, and environmental footprint. While traditional methods often rely on strong acids or bases, modern approaches have introduced milder and more sustainable alternatives.[6]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Base Catalysts | Choline hydroxide, DABCO | High yields, mild conditions, environmentally benign options available.[8] | Can be sensitive to substrate functionalities. |
| Acid Catalysts | p-Toluenesulfonic acid, Lewis acids (e.g., CeCl₃·7H₂O) | Effective for a broad range of substrates. | Often require harsh conditions, can be corrosive and difficult to handle.[6] |
| Metal Catalysts | Copper, Palladium | High efficiency, potential for novel reactivity.[9] | Cost, potential for metal contamination in the final product. |
| Solvent-Free | Grinding with a catalyst | Reduced pollution, low cost, simple procedure.[6] | May not be suitable for all substrates, potential for localized heating. |
| Microwave | With a catalyst (e.g., DABCO) | Rapid synthesis, high yields, eco-friendly.[10] | Requires specialized equipment. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,8-naphthyridine derivatives from this compound.
Protocol 1: Green Synthesis in Aqueous Medium using Choline Hydroxide
This protocol is adapted from a greener synthetic route that utilizes water as the solvent and a metal-free ionic liquid catalyst.[8][11] It is an operationally simple, scalable, and environmentally friendly method.
Materials:
-
This compound
-
Acetone (or other suitable active methylene compound)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and deionized water (2 mL).
-
Begin stirring the mixture.
-
Add the active methylene compound (e.g., acetone, 1.5 mmol).
-
Add choline hydroxide (1 mol%) to the reaction mixture.[8]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., 10% methanol in dichloromethane as eluent).
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[5]
-
The product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
Protocol 2: Solvent-Free Synthesis using Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
This method offers an environmentally benign alternative by eliminating the use of solvents and proceeding at room temperature through grinding.[6]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware for workup
Procedure:
-
In a mortar, combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and CeCl₃·7H₂O (1.0 mmol).[6]
-
Grind the mixture using a pestle at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion of the reaction, add cold water to the reaction mixture.
-
The solid product will separate. Collect the solid by vacuum filtration.
-
Wash the filtered solid with water to remove the catalyst. The aqueous layer containing the catalyst can be collected and the catalyst recovered by evaporation for reuse.[6]
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 1,8-naphthyridine derivative.
Protocol 3: Microwave-Assisted Synthesis using DABCO
This protocol utilizes microwave irradiation to accelerate the reaction, leading to significantly reduced reaction times.[10]
Materials:
-
This compound
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave-safe reaction vessel, mix this compound (1.0 mmol), the active methylene compound (1.0 mmol), and DABCO (20 mol%).[10]
-
Subject the mixture to microwave irradiation (e.g., 600W) for the specified time (typically a few minutes, determined by optimization).
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Work up the mixture with dilute HCl.
-
The solid product that separates is filtered, dried, and recrystallized from a suitable solvent like acetonitrile to afford the pure product.[10]
Workflow and Characterization
A general workflow for the synthesis and analysis of the 1,8-naphthyridine derivatives is depicted below.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Characterization: The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Conclusion
The Friedländer annulation of this compound with active methylene compounds is a robust and versatile method for the synthesis of 5-methyl-1,8-naphthyridine derivatives. This guide has provided a theoretical framework and practical, detailed protocols for several synthetic approaches, including modern, environmentally conscious methods. The choice of protocol will depend on the available resources, desired scale, and specific substrate compatibility. By understanding the underlying mechanisms and procedural details, researchers can effectively synthesize and explore the potential of this important class of heterocyclic compounds in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. tsijournals.com [tsijournals.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Copper-Catalyzed Tandem Hydroamination/Friedländer Reaction in the Synthesis of 6-Methyl-1,7-Naphthyridines
Introduction: A Modern Approach to a Privileged Scaffold
The naphthyridine framework is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The classical Friedländer annulation has long been a reliable method for constructing the quinoline and naphthyridine cores.[1][2] However, the drive for more efficient, atom-economical, and convergent synthetic strategies has led to the development of powerful tandem reactions. This application note details a copper-catalyzed tandem hydroamination/Friedländer reaction, a robust and elegant one-pot methodology for the synthesis of substituted 6-methyl-1,7-naphthyridines from the readily available 2-Amino-5-methylnicotinaldehyde and various terminal alkynes.[3]
Copper catalysis offers significant advantages over other transition metals, being more economical and exhibiting lower toxicity.[4] In this tandem process, a single copper catalyst orchestrates two mechanistically distinct transformations: the initial hydroamination of a terminal alkyne to form a transient enamine or imine intermediate, which then undergoes an in-situ intramolecular Friedländer-type cyclization to yield the aromatic naphthyridine product. This approach obviates the need for the isolation of potentially unstable intermediates and streamlines the synthesis of diverse libraries of substituted naphthyridines, making it a highly attractive strategy for researchers in drug discovery and organic synthesis.
Mechanism and Rationale: The Elegance of Tandem Catalysis
The overall transformation is a convergent one-pot synthesis that forms a substituted 6-methyl-1,7-naphthyridine from this compound and a terminal alkyne. The reaction is predicated on a copper-catalyzed tandem sequence involving an initial hydroamination followed by an intramolecular cyclization and dehydration, characteristic of the Friedländer annulation.
The proposed catalytic cycle commences with the activation of the terminal alkyne by a copper(I) species. Concurrently, the primary amino group of this compound coordinates to the copper center, facilitating the hydroamination process. The intramolecular nature of the subsequent cyclization is a key feature of this tandem reaction.
There are two plausible mechanistic pathways for the Friedländer annulation itself: one proceeding through an initial aldol-type condensation followed by the formation of a Schiff base, and the other initiated by the formation of a Schiff base, which then undergoes an intramolecular aldol reaction.[5][6] In this tandem sequence, the hydroamination of the alkyne effectively generates the enamine or imine in situ, which then participates in the intramolecular cyclization.
The rationale for employing a copper catalyst lies in its ability to effectively catalyze both the hydroamination of alkynes and to act as a Lewis acid to promote the subsequent cyclization.[7][8] The choice of ligands and reaction conditions can be fine-tuned to optimize the efficiency of both steps in the tandem sequence.
Below is a DOT language script for a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction pathway for the copper-catalyzed tandem hydroamination/Friedländer reaction.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried over appropriate drying agents and distilled prior to use. This compound and terminal alkynes should be of high purity. Copper catalysts and ligands are commercially available. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Representative Protocol for the Synthesis of 2-Phenyl-6-methyl-1,7-naphthyridine
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Phenylacetylene (1.2 mmol, 122.16 mg, 132 µL)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
1,10-Phenanthroline (0.1 mmol, 18.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Add phenylacetylene via syringe and place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-6-methyl-1,7-naphthyridine.
| Parameter | Recommended Condition | Notes |
| Catalyst | CuI, CuBr, Cu(OAc)₂ | CuI is often effective and readily available. |
| Ligand | 1,10-Phenanthroline, neocuproine | Bidentate nitrogen ligands can enhance catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK | The choice of base can influence reaction rate and yield. |
| Solvent | DMF, Dioxane, Toluene | High-boiling polar aprotic solvents are generally preferred. |
| Temperature | 100-140 °C | Higher temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 12-48 hours | Dependent on substrate reactivity and reaction scale. |
Data Presentation and Characterization
The synthesized naphthyridine derivatives should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-purity copper source. Consider pre-forming the catalyst complex. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Poor quality of reagents/solvents | Use freshly distilled, anhydrous solvents and pure starting materials. | |
| Formation of side products | Alkyne homocoupling (Glaser coupling) | Run the reaction under strictly anaerobic conditions. Consider adding a reducing agent in small amounts. |
| Decomposition of starting material | Lower the reaction temperature and extend the reaction time. | |
| Difficult purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. Consider recrystallization. |
Conclusion
The copper-catalyzed tandem hydroamination/Friedländer reaction of this compound with terminal alkynes represents a highly efficient and convergent strategy for the synthesis of substituted 6-methyl-1,7-naphthyridines. This one-pot protocol, characterized by its operational simplicity and the use of an economical and environmentally benign catalyst, is a valuable tool for medicinal chemists and synthetic researchers. The ability to readily vary the terminal alkyne partner allows for the rapid generation of diverse libraries of naphthyridine derivatives for biological screening and the development of novel therapeutic agents.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehydes via Friedländer Annulation
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and materials science.[1] This nitrogen-containing bicyclic aromatic system is a bioisostere of quinoline and serves as the foundational structure for a multitude of compounds with a broad spectrum of biological activities.[1] The journey of 1,8-naphthyridines from their initial synthesis in 1927 to their current status as a cornerstone in drug discovery is highlighted by the discovery of nalidixic acid in 1962, the first of its class to exhibit potent antibacterial activity.[1]
Derivatives of 1,8-naphthyridine have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial activities.[2][3][4] Notably, gemifloxacin, a fluoroquinolone antibiotic featuring the 1,8-naphthyridine core, is used to treat bacterial infections, and many other derivatives are currently under clinical investigation.[1][5] The versatility of this scaffold continues to drive the development of novel synthetic methodologies.
The Friedländer Synthesis: A Cornerstone Reaction
Among the various methods for constructing the 1,8-naphthyridine ring system, the Friedländer annulation is considered one of the most straightforward and efficient approaches.[6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or malononitrile.[7][8] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is the key starting material.[9][10]
The reaction is typically catalyzed by either an acid or a base and proceeds through an aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.[7][8]
Reaction Mechanism
The generally accepted mechanism for the base-catalyzed Friedländer synthesis is as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound to form an enolate.
-
Aldol Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of the 2-aminonicotinaldehyde.
-
Cyclization: The amino group of the resulting intermediate attacks the carbonyl group of the former active methylene compound in an intramolecular fashion.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic 1,8-naphthyridine ring system.
Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocols
Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives, catering to different laboratory needs and "green chemistry" considerations.
Protocol 1: Green Synthesis in Water Using a Biocompatible Catalyst
This protocol is based on the work that utilizes choline hydroxide, an inexpensive and biocompatible ionic liquid, as a catalyst in water, offering an environmentally friendly alternative to traditional methods that often require harsh conditions and organic solvents.[9][11]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetone, 1-methylpiperidin-4-one)
-
Choline hydroxide (ChOH) solution
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol for cyclic ketones, 1.5 mmol for acyclic ketones like acetone).[9]
-
Add 1 mL of deionized water to the flask and begin stirring the mixture.[9]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[9]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[7][9]
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[7][9]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Solvent-Free Synthesis via Grinding
This method offers a rapid and efficient synthesis of 1,8-naphthyridines at room temperature without the use of any solvent, which aligns with the principles of green chemistry by reducing pollution and cost.[8]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold deionized water
-
Vacuum filtration apparatus
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[8]
-
Grind the mixture using a pestle at room temperature.[8]
-
Monitor the reaction progress by TLC. The reaction is often complete within a few minutes.[8]
-
Upon completion, add cold water to the reaction mixture.[8]
-
Collect the solid product by vacuum filtration, washing with water.[8]
-
The product can be recrystallized from an appropriate solvent to afford the pure 1,8-naphthyridine. The aqueous filtrate containing the catalyst can be evaporated to recover and reuse the catalyst.[8]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation provides a significant acceleration of the Friedländer condensation, leading to high yields in a matter of minutes under solvent-free conditions.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave reactor
-
Ice-cold water
-
Dilute HCl
-
Filtration apparatus
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol%).
-
Subject the mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes).
-
Monitor the reaction completion by TLC.
-
After cooling, add ice-cold water to the reaction mixture and work up with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 1,8-naphthyridine derivatives.
| Starting Materials (2-Aminonicotinaldehyde +) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetone | Choline Hydroxide | Water | 50 | 6 h | 98 | [9] |
| 1-Methylpiperidin-4-one | Choline Hydroxide | Water | 50 | 11 h | 92 | [9] |
| 1-Ethylpiperidin-4-one | Choline Hydroxide | Water | 50 | 10 h | 96 | [9] |
| Ethyl Acetoacetate | CeCl₃·7H₂O | Solvent-free | Room Temp. | 5 min | 95 | [8] |
| Acetylacetone | CeCl₃·7H₂O | Solvent-free | Room Temp. | 3 min | 96 | [8] |
| Ethyl Acetoacetate | DABCO | Solvent-free (MW) | - | 2.5 min | 86 | |
| Diethyl Malonate | DABCO | Solvent-free (MW) | - | 3.0 min | 78 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Conclusion and Future Perspectives
The Friedländer synthesis remains a powerful and versatile tool for the construction of the 1,8-naphthyridine scaffold. The development of greener and more efficient protocols, such as those employing water as a solvent or solvent-free conditions, has significantly enhanced the accessibility and sustainability of these valuable compounds.[8][9][12] These advancements pave the way for the synthesis of novel 1,8-naphthyridine derivatives with potential applications in drug discovery and materials science. Further research into novel catalytic systems and the expansion of the substrate scope will undoubtedly continue to enrich the chemistry of this important heterocyclic family.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Accelerated Synthesis of Bioactive Heterocycles via Microwave-Assisted Friedländer Annulation of 2-Amino-5-methylnicotinaldehyde
Introduction: The Strategic Value of 2-Amino-5-methylnicotinaldehyde in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Within this class, this compound stands out as a particularly valuable bifunctional building block. Its ortho-amino aldehyde arrangement provides a reactive handle for a variety of cyclization and condensation reactions, enabling the efficient construction of fused heterocyclic systems. These resulting scaffolds, such as quinolines, 1,8-naphthyridines, and pyridopyrimidines, are prevalent in a wide array of biologically active compounds, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The strategic incorporation of a methyl group at the 5-position of the pyridine ring can further influence the physicochemical properties and biological activity of the resulting derivatives.
This application note details a robust and highly efficient protocol for the synthesis of substituted 1,8-naphthyridines from this compound utilizing microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic rationale behind the chosen reaction, provide a step-by-step protocol for the synthesis, and present a comparative analysis against conventional heating methods to underscore the significant advantages of microwave irradiation.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods often rely on bulk heating, which can be slow and energy-intensive, leading to longer reaction times and the potential for side product formation. Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules to absorb microwave energy directly and efficiently. This direct energy transfer results in rapid, uniform heating of the reaction mixture, often leading to dramatic accelerations in reaction rates, higher product yields, and improved purity profiles.[7] For the synthesis of heterocyclic compounds, MAOS has emerged as a transformative technology, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Featured Reaction: The Friedländer Annulation for 1,8-Naphthyridine Synthesis
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8] In this application note, we focus on the reaction of this compound with an active methylene compound, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), under microwave irradiation.
Mechanism and Rationale
The acid- or base-catalyzed Friedländer synthesis can proceed through two primary mechanistic pathways. In the context of the DABCO-catalyzed reaction, a plausible mechanism involves the following key steps:
-
Knoevenagel Condensation: The basic catalyst, DABCO, facilitates the deprotonation of the active methylene compound, which then undergoes a Knoevenagel condensation with the aldehyde group of this compound to form a vinylogous intermediate.
-
Intramolecular Cyclization: The amino group then acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the newly formed double bond or a related tautomeric form.
-
Dehydration/Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 1,8-naphthyridine ring system.
Microwave irradiation dramatically accelerates each of these steps by providing the necessary activation energy in a highly efficient manner, leading to a significant reduction in reaction time compared to conventional heating.
Caption: Mechanism of the Friedländer Annulation.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,6-Dimethyl-1,8-naphthyridine-3-carbonitrile
This protocol is adapted from a similar synthesis utilizing 2-aminonicotinaldehyde and demonstrates a typical application of the microwave-assisted Friedländer annulation.[8]
Materials:
-
This compound (1.0 mmol)
-
3-Aminocrotononitrile (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 136.15 mg), 3-aminocrotononitrile (1.0 mmol, 82.11 mg), and DABCO (0.2 mmol, 22.44 mg).
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 600W for 5-7 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
To the reaction mixture, add ice-cold water and treat with dilute HCl to neutralize the catalyst.
-
The resulting solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile or ethanol) to afford the pure 2,6-dimethyl-1,8-naphthyridine-3-carbonitrile.
Protocol 2: Conventional Heating Synthesis of 2,6-Dimethyl-1,8-naphthyridine-3-carbonitrile (for comparison)
Materials:
-
This compound (1.0 mmol)
-
3-Aminocrotononitrile (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 3-aminocrotononitrile (1.0 mmol) in ethanol (5 mL).
-
Add DABCO (0.2 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture at reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Work up the residue as described in the microwave protocol (steps 5-7).
Data Presentation and Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing key reaction parameters with conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5-7 minutes | 8-10 hours |
| Typical Yield | 80-90% | 60-70% |
| Energy Consumption | Significantly Lower | Higher |
| Solvent Usage | Solvent-free | Requires solvent (e.g., ethanol) |
| Work-up | Simple and fast | More time-consuming |
Data presented is typical for Friedländer annulation reactions of this nature and is based on reported literature for similar substrates.[7][8]
Experimental Workflow Visualization
Caption: Comparative experimental workflow.
Conclusion and Future Perspectives
This application note demonstrates a highly efficient, rapid, and environmentally friendly microwave-assisted protocol for the synthesis of substituted 1,8-naphthyridines from this compound. The significant reduction in reaction time and the high yields obtained underscore the superiority of MAOS over conventional heating methods for the construction of these important heterocyclic scaffolds. The versatility of the Friedländer annulation allows for the synthesis of a diverse library of quinoline and naphthyridine derivatives by varying the active methylene component, providing a powerful tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. Further exploration of this methodology with a broader range of substrates is encouraged to expand the accessible chemical space for drug discovery.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Application Notes & Protocols: The Strategic Use of 2-Amino-5-methylnicotinaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Identifying a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic structures are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1] The strategic selection of starting materials is paramount to the efficient construction of these complex scaffolds. 2-Amino-5-methylnicotinaldehyde emerges as a highly valuable and versatile precursor for this purpose. Its structure, featuring an ortho-amino aldehyde moiety on a pyridine ring, is primed for a variety of cyclization and condensation reactions. This unique arrangement allows for the streamlined synthesis of fused nitrogen-containing heterocyclic systems, such as naphthyridines and pyrido[2,3-d]pyrimidines, which are key components in many pharmacologically active agents.[1][2]
This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower effective and innovative synthesis.
Section 1: The Friedländer Annulation for Naphthyridine Synthesis
One of the most powerful and direct applications of this compound is in the synthesis of substituted 1,8-naphthyridines via the Friedländer annulation.[3] This classic reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group, such as a ketone, to form a quinoline or related fused system.[4][5] In this case, the pyridine-based starting material yields the analogous 1,8-naphthyridine core.
Mechanistic Insight: A Tale of Two Pathways
The Friedländer synthesis is generally understood to proceed through one of two viable mechanistic pathways, the favorability of which can be influenced by the specific substrates and reaction conditions employed.[4][6]
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable ketone and the aldehyde of this compound. The resulting aldol adduct then undergoes cyclization via an intramolecular reaction between the amino group and the ketone, followed by dehydration to yield the aromatic naphthyridine ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the primary amino group and the ketone partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.[4]
References
Reaction of 2-Amino-5-methylnicotinaldehyde with terminal alkynes
An In-Depth Guide to the Synthesis of Substituted 1,8-Naphthyridines
Topic: Reaction of 2-Amino-5-methylnicotinaldehyde with Terminal Alkynes Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Privileged Heterocycle
In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold is a "privileged" structure, forming the core of numerous therapeutic agents due to its rigid, planar geometry and hydrogen bonding capabilities. The synthesis of functionalized 1,8-naphthyridines is therefore a critical endeavor in drug discovery. A highly efficient and atom-economical approach to this scaffold involves the reaction of this compound with terminal alkynes. This reaction, a variation of the classic Friedländer annulation, provides a direct route to 2-substituted-6-methyl-1,8-naphthyridines, which are valuable precursors for library synthesis and lead optimization campaigns.[1][2]
This guide provides a comprehensive overview of the core chemical principles, a detailed experimental protocol, and practical insights for researchers employing this powerful transformation.
Part 1: Core Reaction Principles & Mechanism
The reaction proceeds via a metal-catalyzed cascade that begins with the activation of the alkyne and culminates in the formation of the heterocyclic ring system. While various catalysts can be employed, copper(II) triflate has proven particularly effective for this transformation.[1] The overall process is best understood as a catalyzed hydroamination followed by an intramolecular cyclization and condensation.
Mechanistic Pathway: A Modified Friedländer Annulation
The accepted mechanism involves two key stages:
-
Copper-Catalyzed Hydroamination: The terminal alkyne coordinates with the copper(II) catalyst, increasing the electrophilicity of the triple bond. The amino group of this compound then acts as a nucleophile, attacking the activated alkyne. This hydroamination step forms a crucial enamine intermediate.
-
Intramolecular Condensation & Aromatization: The newly formed enamine is perfectly positioned for an intramolecular reaction. The enamine's nucleophilic β-carbon attacks the adjacent aldehyde's electrophilic carbonyl carbon. This cyclization event forms a six-membered ring intermediate, which subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 1,8-naphthyridine product.[1]
This sequence elegantly combines C-N and C-C bond formation in a single pot, showcasing the efficiency of cascade reactions in complex molecule synthesis.
Caption: Proposed mechanism for the copper-catalyzed synthesis of 1,8-naphthyridines.
Part 2: Applications in Drug Discovery
The utility of this compound as a building block is underscored by its application in synthesizing molecules with significant therapeutic potential. The resulting 1,8-naphthyridine core is present in compounds investigated for a range of activities, including:
-
Kinase Inhibition: The nitrogen atoms in the naphthyridine ring can act as crucial hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active site of many protein kinases. This makes the scaffold ideal for developing targeted cancer therapies.
-
Antibacterial Agents: The planar, aromatic system can intercalate with bacterial DNA or inhibit essential enzymes, leading to potent antimicrobial effects.
-
CNS-Active Agents: Modifications on the naphthyridine core can tune lipophilicity and polarity, allowing for blood-brain barrier penetration and interaction with neurological targets.[2]
The reaction's tolerance for a variety of functional groups on the terminal alkyne (the 'R' group) allows for the rapid generation of a library of analogues, facilitating the exploration of structure-activity relationships (SAR).
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-substituted-6-methyl-1,8-naphthyridine using a copper(II) triflate catalyst.
Materials and Equipment
-
Reactants: this compound, terminal alkyne of choice (e.g., phenylacetylene), copper(II) triflate (Cu(OTf)₂).
-
Solvent: Anhydrous, high-boiling point solvent such as toluene or 1,4-dioxane.
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard work-up equipment.
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Thin Layer Chromatography (TLC) plates, NMR spectrometer, Mass Spectrometer.
Step-by-Step Procedure
Caption: General experimental workflow for 1,8-naphthyridine synthesis.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the terminal alkyne (1.1 - 1.5 eq), and copper(II) triflate (5-10 mol%).
-
Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating: Immerse the flask in a pre-heated oil bath and bring the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the reaction's progress by TLC. The product is typically more UV-active and has a different Rf value than the starting materials. The reaction is generally complete within 4-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure 1,8-naphthyridine product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 4: Substrate Scope & Data
The reaction is compatible with a wide range of terminal alkynes, allowing for the introduction of diverse substituents at the 2-position of the naphthyridine core.
| Entry | Alkyne Substrate (R-group) | Typical Yield (%) | Notes |
| 1 | Phenyl | 80-95% | Electron-neutral aromatic rings are well-tolerated. |
| 2 | 4-Methoxyphenyl | 85-98% | Electron-donating groups on the aromatic ring often lead to excellent yields. |
| 3 | 4-Chlorophenyl | 75-90% | Electron-withdrawing groups are also well-tolerated, providing handles for further cross-coupling reactions. |
| 4 | Cyclohexyl | 60-75% | Aliphatic alkynes are viable substrates, though yields may be slightly lower compared to aromatic counterparts. |
| 5 | Trimethylsilyl | 70-85% | The TMS group can be introduced and later removed under fluoride-mediated conditions to yield the 2-unsubstituted naphthyridine. |
Yields are representative and can vary based on specific reaction conditions and scale.
Conclusion
The copper-catalyzed reaction of this compound with terminal alkynes represents a robust, efficient, and versatile strategy for the synthesis of 2,6-disubstituted-1,8-naphthyridines. Its operational simplicity, broad substrate scope, and the high value of the resulting heterocyclic products make it an indispensable tool for researchers in medicinal chemistry and organic synthesis. This method provides a reliable platform for the rapid development of novel compounds for drug discovery programs.
References
Preparation of Quinoline Derivatives from 2-Aminoaryl Aldehydes: A Guide to Synthetic Protocols
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of pharmacologically active molecules. Its derivatives exhibit a remarkable breadth of biological activities, finding application as antimalarial agents (e.g., chloroquine and quinine), antibacterials (e.g., ciprofloxacin), and anticancer therapies (e.g., topotecan).[1][2] The versatility of the quinoline scaffold continues to inspire medicinal chemists to explore novel derivatives for the treatment of a wide array of human diseases, including viral infections, inflammation, and neurodegenerative disorders.[3]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of established and reliable protocols for the synthesis of quinoline derivatives, with a specific focus on methods commencing from 2-aminoaryl aldehydes. We will delve into the mechanistic underpinnings of these reactions, offering step-by-step experimental procedures and insights into reaction optimization.
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
First reported by Paul Friedländer in 1882, the Friedländer annulation is a powerful and direct method for constructing the quinoline ring system.[4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, under either acidic or basic conditions.[6][7] This method is highly valued for its operational simplicity and the ready availability of the starting materials.[8]
Mechanistic Insights into the Friedländer Annulation
The mechanism of the Friedländer synthesis can proceed through two primary pathways, the preferred route often being dependent on the reaction conditions (acidic vs. basic catalysis).[6]
-
Aldol Condensation Pathway: Under basic or acidic conditions, the reaction can initiate with a slow intermolecular aldol condensation between the 2-aminoaryl aldehyde and the enolizable ketone.[9][10] The resulting aldol adduct rapidly cyclizes and subsequently dehydrates to furnish the quinoline derivative.[9]
-
Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde and the carbonyl group of the ketone.[6] This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to yield the final product.[6]
Diagram: Generalized Mechanism of the Friedländer Annulation
Caption: Two plausible mechanistic pathways for the Friedländer annulation.
Experimental Protocol: Base-Catalyzed Friedländer Synthesis of 2-Substituted Quinolines
This protocol provides a general procedure for the synthesis of 2-substituted quinolines from 2-aminobenzaldehyde and a methyl ketone using potassium hydroxide as the base.
Materials:
-
2-Aminobenzaldehyde
-
Methyl ketone (e.g., acetone, acetophenone)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol (5-10 mL per mmol of aldehyde).
-
To this solution, add the methyl ketone (1.1 to 1.5 eq).
-
In a separate container, prepare a solution of potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-substituted quinoline.[11][12]
Table 1: Representative Examples of Friedländer Annulation
| 2-Aminoaryl Aldehyde | Ketone | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | KOH (2.0) | EtOH | Reflux | 3 | 85 | [5] |
| 2-Aminobenzaldehyde | Acetophenone | NaOH (1.5) | EtOH | Reflux | 4 | 92 | [4] |
| 5-Chloro-2-aminobenzaldehyde | Cyclohexanone | p-TsOH (0.1) | Toluene | 110 | 6 | 78 | [13] |
| 2-Amino-5-nitrobenzaldehyde | Ethyl acetoacetate | Piperidine (cat.) | EtOH | Reflux | 5 | 88 | [2] |
The Combes Quinoline Synthesis: A Versatile Alternative
The Combes quinoline synthesis, first described by Alphonse Combes in 1888, is another classical method for preparing quinoline derivatives.[3][14] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][15] While the classic Combes synthesis utilizes anilines, the principles can be adapted for reactions involving 2-aminoaryl aldehydes and other suitable carbonyl compounds.
Mechanistic Insights into the Combes Synthesis
The Combes synthesis proceeds through the following key steps:[3]
-
Enamine Formation: The reaction initiates with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of a water molecule.[15]
-
Cyclization: The enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. This step is typically the rate-determining step.[3]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the final aromatic quinoline product.
Diagram: Generalized Mechanism of the Combes Quinoline Synthesis
Caption: Key steps in the acid-catalyzed Combes quinoline synthesis.
Experimental Protocol: Acid-Catalyzed Combes Synthesis of 2,4-Disubstituted Quinolines
This protocol describes a general procedure for the synthesis of 2,4-disubstituted quinolines from an aniline and a β-diketone using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.
Materials:
-
Aniline (or substituted aniline)
-
β-Diketone (e.g., acetylacetone)
-
Polyphosphoric acid (PPA)
-
Ice
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cautiously add the aniline (1.0 eq) to the β-diketone (1.0 to 1.2 eq) with stirring. The initial condensation to the enamine is often exothermic.
-
Once the initial reaction has subsided, slowly add polyphosphoric acid to the mixture with vigorous stirring.[3]
-
Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2,4-disubstituted quinoline.
Table 2: Representative Examples of Combes Quinoline Synthesis
| Aniline Derivative | β-Diketone | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetylacetone | H₂SO₄ | 100 | 2 | 75 | [3] |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 110 | 3 | 82 | [15] |
| p-Anisidine | Benzoylacetone | PPA | 130 | 4 | 78 | [3] |
| Aniline | Trifluoroacetylacetone | PPA/EtOH | 120 | 2.5 | 90 | [3] |
Characterization of Quinoline Derivatives
The synthesized quinoline derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the quinoline products. The chemical shifts and coupling constants of the protons on the quinoline ring provide valuable information about the substitution pattern.[16][17]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming the successful incorporation of the desired substituents.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
Melting Point: A sharp melting point is an indicator of the purity of a solid compound.
Conclusion
The Friedländer annulation and Combes synthesis are robust and versatile methods for the preparation of a wide range of quinoline derivatives from readily available 2-aminoaryl aldehydes and related starting materials. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize novel quinoline-based compounds for evaluation in drug discovery and materials science. The protocols provided in this guide serve as a foundation for the development of new synthetic strategies and the exploration of the vast chemical space offered by the quinoline scaffold.
References
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. iipseries.org [iipseries.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedländer Reaction for 2-Amino-5-methylnicotinaldehyde
Welcome to the technical support center for the optimization of the Friedländer reaction, with a specific focus on the synthesis of substituted quinolines from 2-Amino-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.
Introduction to the Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction in organic chemistry for the formation of quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone.[1][2][3][4][5] This reaction can be catalyzed by either acids or bases and is valued for its efficiency and the ready availability of starting materials.[4] However, optimizing this reaction for specific substrates like this compound can present unique challenges, including low yields, side product formation, and purification difficulties.[6] This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Friedländer reaction with this compound.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize a quinoline derivative from this compound and an α-methylene ketone, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Friedländer synthesis can stem from several factors, ranging from suboptimal reaction conditions to substrate-specific issues.[7] Here’s a systematic approach to diagnosing and resolving this problem:
1. Catalyst Selection and Optimization: The choice of catalyst is critical and highly dependent on the specific substrates.[7][8]
-
Acid Catalysis: Acid catalysts are generally effective for a broad range of substrates.[7] Commonly used acid catalysts include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and trifluoroacetic acid are common choices.[1][7]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), indium triflate (In(OTf)₃), and ceric ammonium nitrate (CAN) have been shown to be effective, often under milder conditions.[9][10] In(OTf)₃, in particular, has demonstrated high efficacy for the selective formation of the Friedländer product.[10]
-
Solid Acid Catalysts: Recyclable and often milder options include Montmorillonite K-10, zeolites, and Amberlyst-15 resin.[6][8][11]
-
-
Base Catalysis: For more reactive substrates, base catalysis can be employed. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[7][12]
-
Catalyst-Free Conditions: Interestingly, some Friedländer reactions have been successfully performed in water without any catalyst, offering a green chemistry approach.[13]
Recommendation: If your current catalyst is ineffective, consider screening a panel of both Brønsted and Lewis acids. Start with a common catalyst like p-TsOH and if yields remain low, explore more modern and potentially milder catalysts like In(OTf)₃.
2. Reaction Temperature and Time:
-
Temperature: The Friedländer reaction often requires heating to proceed at a reasonable rate.[4] However, excessive temperatures can lead to the decomposition of starting materials, especially the sensitive this compound.[7][14] A systematic variation of the reaction temperature is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[2][8]
3. Solvent Effects: The choice of solvent can significantly influence reaction rates and the solubility of your reactants.[7]
-
Polar Aprotic Solvents: Dichloromethane (DCM) and chlorobenzene are often used under acidic conditions.[15]
-
Non-polar Solvents: Toluene is a common choice for base-mediated reactions.[15]
-
Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which also simplifies purification.[2][8] Ionic liquids can also serve as both the catalyst and the reaction medium.[16]
Experimental Protocol: Screening Reaction Conditions
-
Setup: In parallel reaction vials, combine this compound (1.0 mmol) and your α-methylene ketone (1.2 mmol).
-
Variable Addition:
-
Vial 1 (Acid): Add p-TsOH (10 mol%) and toluene (5 mL).
-
Vial 2 (Lewis Acid): Add In(OTf)₃ (5 mol%) and DCM (5 mL).
-
Vial 3 (Base): Add KOtBu (1.1 equiv) and toluene (5 mL).
-
Vial 4 (Solvent-Free): Add a Brønsted acidic ionic liquid (e.g., [Hbim]BF₄) as the catalyst and medium.[16]
-
-
Reaction: Heat the reactions at a moderate temperature (e.g., 80 °C) and monitor their progress by Thin Layer Chromatography (TLC).
-
Analysis: Compare the formation of the desired product across the different conditions to identify the most promising route for optimization.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple products is a common challenge in Friedländer synthesis. The primary culprits are often regioisomers and byproducts from self-condensation reactions.
1. Regioisomer Formation: When using an unsymmetrical ketone, the reaction can occur on either side of the carbonyl group, leading to a mixture of quinoline regioisomers.[14]
-
Mitigation Strategy: The regioselectivity can often be influenced by the choice of catalyst and reaction conditions.
-
Amine Catalysts: Certain amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[17]
-
Slow Addition: Slowly adding the methyl ketone to the reaction mixture can also improve regioselectivity.[17]
-
2. Aldol Condensation: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones and other related impurities.[7][14]
-
Mitigation Strategy:
-
Use Acidic Conditions: Switching to an acid catalyst can often minimize the self-condensation of the ketone.
-
Use of Imines: An alternative approach is to use the imine analogue of the this compound, which can help to avoid side reactions associated with the free amine.[15]
-
3. Starting Material Decomposition: Harsh reaction conditions, such as high temperatures and strong acids or bases, can cause the degradation of the starting materials.[14]
-
Mitigation Strategy: Employing milder reaction conditions, such as those facilitated by modern Lewis acid catalysts or microwave heating, can help to preserve the integrity of the reactants.
Workflow for Optimizing the Friedländer Reaction
The following diagram outlines a logical workflow for optimizing the Friedländer reaction conditions for this compound.
Caption: A stepwise workflow for optimizing Friedländer reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
A1: There are two widely accepted mechanisms for the Friedländer synthesis.[1] The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone, followed by cyclization and dehydration.[1][15] The second mechanism proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent dehydration to form the quinoline ring.[1]
Q2: Are there any "green" or more environmentally friendly approaches to the Friedländer synthesis?
A2: Yes, several greener methodologies have been developed. These include:
-
Catalyst-free reactions in water: This approach eliminates the need for both a catalyst and organic solvents.[13]
-
Solvent-free reactions: Using ionic liquids or solid-supported catalysts under solvent-free conditions reduces waste and simplifies workup.[2][8][16]
-
Photocatalysis: Recent studies have explored visible-light-mediated Friedländer reactions using organic dyes as photocatalysts, which operate at room temperature.[18][19]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the Friedländer reaction.[14] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the best practices for purifying the final quinoline product?
A4: The purification method will depend on the physical properties of your product.
-
Recrystallization: If the product is a solid and has suitable solubility properties, recrystallization is an effective method for obtaining high-purity material.
-
Column Chromatography: For liquid products or for separating complex mixtures, column chromatography on silica gel is the standard technique.[14]
Comparative Table of Reaction Conditions
The following table summarizes various catalytic systems and conditions that have been successfully employed in the Friedländer synthesis, which can serve as a starting point for your optimization.
| Catalyst System | Solvent | Temperature (°C) | Key Advantages |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | Readily available, effective for many substrates.[2] |
| Iodine (I₂) | Solvent-free | 80-100 | Mild, metal-free, and efficient.[20] |
| Indium(III) triflate (In(OTf)₃) | Solvent-free | Ambient | Highly effective Lewis acid, promotes selectivity.[10] |
| Ceric Ammonium Nitrate (CAN) | Ethanol | Ambient | Efficient for a diverse range of substrates.[9] |
| Ionic Liquid ([Hbim]BF₄) | Solvent-free | 100 | Recyclable catalyst and medium, high yields.[16] |
| None | Water | 70 | Environmentally friendly, catalyst-free.[13] |
| Methylene Blue (photocatalyst) | Ethanol | Room Temp | Visible-light mediated, energy-efficient.[18] |
Mechanistic Pathways Diagram
Caption: Two plausible mechanistic pathways for the Friedländer reaction.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 18. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methylnicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylnicotinaldehyde. As a crucial building block in the development of novel therapeutics, including naphthyridine derivatives, achieving a high yield of this compound is paramount.[1] This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental choices to help you navigate common challenges and significantly improve your synthetic outcomes.
Proposed Synthetic Pathway
The synthesis of this compound is typically approached via a multi-step route, starting from a more accessible precursor. The most common strategy involves the preparation of a chlorinated intermediate, which is then subjected to amination. This pathway offers a reliable, albeit challenging, route to the target molecule.
Caption: General synthetic route to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My overall yield is consistently low. Which step is the most common failure point?
A1: Low overall yield in this multi-step synthesis can be attributed to bottlenecks in two primary areas: the oxidation to the aldehyde and the final amination step.
-
Oxidation (Alcohol to Aldehyde): This step is highly sensitive. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, which is a common side reaction. The aldehyde product itself can also be unstable and prone to degradation or polymerization under harsh conditions.[2] Using a mild and selective oxidizing agent is critical for success.
-
Amination (Chloro to Amino): The nucleophilic aromatic substitution (SNAr) of the 2-chloro group with ammonia can be difficult. The pyridine ring is electron-deficient, which facilitates SNAr, but the reaction often requires elevated temperatures and pressures to proceed at a reasonable rate. Incomplete conversion is a frequent cause of low yield in this final step.
Q2: I'm struggling with the oxidation of 2-chloro-5-methylnicotinic alcohol. My yield is poor, and I see multiple spots on TLC.
A2: This is a classic challenge. The key is to use an oxidant that is selective for the primary alcohol without affecting the pyridine ring or over-oxidizing the desired aldehyde.
-
Recommended Oxidant: Activated Manganese Dioxide (MnO₂) is the preferred reagent for this transformation. It is a mild, heterogeneous oxidant that is particularly effective for oxidizing allylic and benzylic-type alcohols. The alcohol in 2-chloro-5-methylnicotinic alcohol is adjacent to the pyridine ring, making it sufficiently activated for MnO₂. A patent for the analogous 2-chloronicotinaldehyde reports yields as high as 88% using this method.[3]
-
Causality: Unlike stronger, soluble oxidants (like KMnO₄ or Jones reagent), MnO₂'s reactivity is moderated, significantly reducing the risk of over-oxidation to the carboxylic acid. The reaction is performed by refluxing in a non-polar solvent like dichloromethane or chloroform, and progress can be easily monitored by TLC.
-
Troubleshooting Steps:
-
Ensure High-Quality MnO₂: Use freshly activated, high-purity MnO₂. The activity can vary between suppliers and batches.
-
Use a Large Excess: A significant stoichiometric excess of MnO₂ (e.g., 5-10 equivalents) is often necessary to drive the reaction to completion.
-
Monitor Closely: Run TLC every 30-60 minutes. Once the starting material is consumed, filter the reaction mixture immediately to remove the MnO₂ and prevent product degradation on prolonged heating.
-
Alternative Reagents: If MnO₂ fails, consider Dess-Martin periodinane (DMP). It is a very mild and effective reagent for converting primary alcohols to aldehydes with minimal side reactions, though it is more expensive.[2]
-
Q3: The final amination of 2-chloro-5-methylnicotinaldehyde gives a complex mixture with very little product. What can I do to improve this step?
A3: The amination of a 2-chloropyridine derivative is a well-established but often tricky SNAr reaction. Success hinges on controlling the reaction conditions to favor the desired substitution while minimizing side reactions.
-
Primary Challenge: The aldehyde functional group is reactive and can undergo self-condensation or form imines with the ammonia reagent or the amino-product itself, especially at high temperatures.[4]
-
Recommended Conditions:
-
Ammonia Source: Use a saturated solution of ammonia in a polar aprotic solvent like methanol or dioxane in a sealed pressure vessel. This allows the reaction to be heated safely above the boiling point of ammonia, increasing the reaction rate.
-
Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and slowly increase if the reaction does not proceed. Excessively high temperatures (>150 °C) can lead to decomposition and side product formation.
-
Consider Catalysis: While often not necessary for activated 2-chloropyridines, if the reaction is sluggish, a copper(I) catalyst (e.g., CuI with a ligand like L-proline) can significantly facilitate the amination at lower temperatures, preserving the sensitive aldehyde group. This is analogous to an Ullmann condensation.
-
-
Logical Workflow:
-
First, attempt the reaction with methanolic ammonia in a sealed tube at 100-120 °C for 12-24 hours.
-
If conversion is low, increase the temperature incrementally up to 150 °C.
-
If side product formation is severe at higher temperatures, return to a lower temperature (e.g., 90 °C) and introduce a catalytic amount of CuI (5-10 mol%).
-
Q4: How should I purify the final this compound product? Standard silica gel chromatography is not giving a clean separation.
A4: Purifying compounds containing both an amino group and an aldehyde can be problematic on standard silica gel.
-
The Problem: The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and in some cases, decomposition of the product on the column. The polar aldehyde also contributes to strong binding.
-
Solution 1: Deactivate the Silica Gel: Pre-treat your silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine (NEt₃). The triethylamine will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Solution 2: Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. It does not have the acidic character of silica and often provides superior separation for amines.[5]
-
Solution 3: Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method for obtaining analytically pure material, completely avoiding the issues of chromatography.[5] Experiment with solvent systems like ethanol/water, ethyl acetate/heptane, or isopropanol.
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures for analogous compounds.[3][6]
Step 1: Synthesis of 2-Chloro-5-methylnicotinaldehyde
-
Reduction: To a solution of 2-chloro-5-methylnicotinic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add Borane-THF complex (1.0 M solution in THF, ~1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-chloro-5-methylnicotinic alcohol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add activated manganese dioxide (MnO₂, ~10 eq) in one portion.
-
Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-chloro-5-methylnicotinaldehyde, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
-
Place the crude 2-chloro-5-methylnicotinaldehyde (1.0 eq) into a high-pressure reaction vessel.
-
Add a 7N solution of ammonia in methanol. Ensure the vessel is appropriately filled (typically not more than 75% of its volume).
-
Seal the vessel tightly and heat it in an oil bath to 120 °C for 18 hours.
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
-
Purify the resulting crude solid by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization from an appropriate solvent system.
Data Summary: Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Reduction | 2-Chloro-5-methylnicotinic acid, BH₃-THF | THF | 0 to RT | 4-6 | >90 | [3] |
| Oxidation | 2-Chloro-5-methylnicotinic alcohol, MnO₂ | Dichloromethane | Reflux (40) | 3-5 | 85-90 | [3] |
| Amination | 2-Chloro-5-methylnicotinaldehyde, NH₃/MeOH | Methanol | 120 | 18 | 60-75 | Analogous SNAr |
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving issues related to low yield.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Reactions of 2-Amino-5-methylnicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-methylnicotinaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered in reactions involving this versatile building block. My aim is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when using this compound in my reactions?
A1: Based on the inherent reactivity of the 2-amino and aldehyde functionalities, the most prevalent side products are typically related to self-condensation and dimerization. In the context of specific named reactions like the Friedländer synthesis, you may also encounter byproducts arising from the other reactants.
Key Potential Side Products:
-
Self-Condensation Products (Trimers): this compound can undergo acid-catalyzed self-condensation to form cyclic trimers. This is analogous to the observed self-condensation of other o-aminobenzaldehydes[1].
-
Dimerization Products: Dimerization can occur through various pathways, including the formation of pyrazine-like structures from the self-reaction of two amino-aldehyde molecules.
-
Schiff Base Formation: The amino group can react with the aldehyde of another molecule to form an imine, which can lead to oligomeric or polymeric materials.
-
Friedländer Synthesis-Related Byproducts: In the Friedländer synthesis, which is a common application for this compound, side products can arise from the self-condensation of the ketone coupling partner, especially under basic conditions[2].
Troubleshooting Guide: Identification and Mitigation of Side Products
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Formation of an Insoluble, High Molecular Weight Precipitate
Q2: I'm observing the formation of an unexpected and poorly soluble precipitate in my reaction mixture. What could this be, and how can I prevent it?
A2: This is a classic indication of self-condensation, likely leading to the formation of a trimer or other oligomeric species. The inherent proximity of a nucleophilic amino group and an electrophilic aldehyde group in this compound makes it susceptible to this side reaction, particularly under acidic conditions.
Causality: The reaction is typically initiated by the protonation of the aldehyde carbonyl group, which increases its electrophilicity. This is followed by a cascade of intermolecular reactions involving nucleophilic attack by the amino group and condensation.
Mitigation Strategies:
-
pH Control: Carefully control the pH of your reaction medium. For reactions that do not require acid catalysis, maintaining a neutral or slightly basic pH can significantly suppress self-condensation.
-
Slow Addition of Reagents: If an acidic reagent is required, consider its slow, portion-wise addition to the reaction mixture containing this compound. This helps to keep the instantaneous concentration of the protonated aldehyde low.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the self-condensation reaction more significantly than the desired reaction pathway.
-
Protecting Groups: In multi-step syntheses, consider protecting the amino group (e.g., as an acetamide) before performing reactions that are sensitive to its nucleophilicity. The protecting group can be removed in a subsequent step.
Experimental Protocol: Minimizing Self-Condensation in a Friedländer Reaction
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your ketone reactant in a suitable solvent (e.g., ethanol).
-
Addition of this compound: Add the this compound to the solution and stir until fully dissolved.
-
Catalyst Addition: If an acid catalyst (e.g., p-toluenesulfonic acid) is required, add it portion-wise over a period of 15-30 minutes at room temperature. Monitor the reaction for any signs of precipitation.
-
Temperature Control: Maintain the reaction at a controlled temperature, for instance, by using a water bath. Avoid excessive heating unless required for the desired transformation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the formation of the desired product and to detect the appearance of any high-Rf, likely less polar, side products.
Issue 2: Presence of Multiple Isomeric Products in Friedländer Synthesis
Q3: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A3: This is a common challenge when using unsymmetrical ketones in the Friedländer synthesis, as condensation can occur on either side of the carbonyl group. The ratio of the resulting regioisomers is often influenced by the reaction conditions and the catalyst used.
Causality: The initial step of the Friedländer synthesis can proceed via two main pathways: an aldol-type condensation or the formation of a Schiff base[3][4]. The relative rates of these pathways for the two non-equivalent α-carbons of the unsymmetrical ketone determine the final product ratio.
Strategies for Improving Regioselectivity:
-
Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity.
-
Base Catalysis: Bases like potassium hydroxide or potassium tert-butoxide often favor the formation of the thermodynamically more stable product.
-
Acid Catalysis: Lewis acids or Brønsted acids can influence the regioselectivity, and screening different acid catalysts is recommended.
-
Ionic Liquids: The use of certain ionic liquids as both solvent and catalyst has been shown to promote regiospecific synthesis[5][6].
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the transition states of the competing pathways. Experimenting with different solvents may improve selectivity.
-
-
Use of a Directing Group: In some cases, a temporary directing group can be installed on the ketone to block one of the α-positions, forcing the reaction to proceed with the desired regiochemistry.
Workflow for Optimizing Regioselectivity:
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-5-methylnicotinaldehyde
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals actively using 2-Amino-5-methylnicotinaldehyde. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers, such as other aminomethylnicotinaldehydes, can form depending on the reaction's regioselectivity. The synthesis of related pyridines is known to produce isomers that can be difficult to separate.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the corresponding carboxylic acid (2-Amino-5-methylnicotinic acid). Aromatic aldehydes can undergo auto-oxidation.
-
Polymerization or Tarring: Unexpected color changes, such as darkening, can indicate decomposition or polymerization side reactions, which are often triggered by excessive heat or reactive impurities.[1]
Q2: How do I choose the best purification method for my sample?
A2: The optimal method depends on the nature of the impurities, the scale of your reaction, and the desired final purity. Use the following decision workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: How can I quickly assess the purity of my purified this compound?
A3: A rapid purity assessment can be achieved using two primary techniques:
-
Thin-Layer Chromatography (TLC): This is the most effective method. A pure compound should ideally show a single, well-defined spot. Run the TLC in a solvent system that gives your product an Rf value of approximately 0.3-0.4 for the best resolution. Co-spotting your purified sample with the crude material on the same plate will clearly show if impurities have been removed.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad melting point range typically indicates the presence of impurities.
Q4: What are the ideal storage conditions for the purified product?
A4: this compound is a solid that should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] The aminopyridine and aldehyde functionalities make the compound sensitive to air (oxidation), light, and high temperatures.[3] Proper storage is critical to prevent degradation and maintain purity over time.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification experiments in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals. Why is this happening and what should I do?
A: Cause: "Oiling out" typically occurs when the solution is supersaturated to the point where the solute's melting point is below the temperature of the solution. Impurities can also depress the melting point, contributing to this issue.
Solution:
-
Re-heat the Solution: Add more solvent until the oily layer fully redissolves.
-
Slow Cooling: Allow the solution to cool much more slowly. A well-insulated container (like a beaker wrapped in glass wool) can promote gradual cooling to room temperature. Do not place it directly in an ice bath.
-
Change Solvent System: Try a lower-boiling point solvent or a solvent mixture. If using a two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not), ensure the anti-solvent is added very slowly at an elevated temperature until the first sign of turbidity (cloudiness) appears, then allow it to cool slowly.[4]
-
Preliminary Purification: If impurities are the cause, consider a quick filtration through a plug of silica or an acid-base wash before attempting recrystallization.[5]
Q: No crystals are forming even after my solution has cooled. How can I induce crystallization?
A: Cause: The solution is likely not sufficiently supersaturated, or the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.
Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a clean glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[6]
-
Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a template for further crystal growth.[6]
-
-
Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent under reduced pressure or with a slow stream of nitrogen and then allow it to cool again.
-
Cool to a Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath, and if necessary, an ice-salt or dry ice-acetone bath for further cooling.[6]
Column Chromatography Issues
Q: My compound is streaking/tailing on the silica gel column. How can I get sharp bands?
A: Cause: Tailing is common for basic compounds like pyridines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface interact strongly and irreversibly with the basic nitrogen of your compound, causing it to elute slowly and in a diffuse band.
Solution:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% is standard practice.[7] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to pass through without strong, irreversible interactions.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel.
-
Check Sample Loading: Ensure the sample is loaded onto the column in a very concentrated, narrow band using the minimum possible volume of solvent. Overloading the column can also cause poor separation.
Q: My compound is stuck at the top of the column and will not elute. What should I do?
A: Cause: The mobile phase (eluent) is not polar enough to displace your polar compound from the highly polar silica gel stationary phase.[7] Polar compounds bind strongly to silica gel.[8]
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Switch to a Stronger Solvent System: For highly polar compounds, a more polar solvent system like dichloromethane/methanol is often required.[7] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Run a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar product.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a starting point and may require optimization. Always perform small-scale solubility tests first.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (spatula tip) of activated charcoal and heat the solution at a gentle boil for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf of ~0.3. A common starting point for aminopyridines is a mixture of heptane/ethyl acetate or dichloromethane/methanol. Remember to add 0.5% triethylamine (TEA) to the TLC solvent jar and the column eluent to prevent tailing.[7]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10:0.5 Heptane:EtOAc:TEA). Pour the slurry into a column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or bulb) to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Comparative Overview of Purification Methods
| Purification Method | Key Advantages | Key Disadvantages | Best For... |
| Recrystallization | Excellent for achieving high purity (>99%); Scalable to large quantities; Cost-effective. | Can have lower yields; Finding a suitable solvent can be time-consuming; Not effective if impurities have similar solubility.[6] | Purifying large batches (>1 g) of solid material where impurities have different solubility profiles. |
| Column Chromatography | Highly versatile and effective for separating complex mixtures with similar polarities.[5] | More labor-intensive and time-consuming; Requires larger volumes of solvent; Can be difficult to scale up. | Purifying small-to-medium scale (<5 g) reactions, especially for removing impurities with similar properties or for oily products. |
| Acid-Base Extraction | Excellent for removing non-basic or neutral impurities; Fast and simple pre-purification step.[5] | Not effective for separating other basic impurities; Requires multiple extraction and solvent removal steps. | A preliminary clean-up step to remove significant amounts of neutral or acidic impurities before a final purification by chromatography or recrystallization. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1023814-35-8 [chemicalbook.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Video: Silica Gel Column Chromatography: Overview [jove.com]
Troubleshooting low yield in naphthyridine synthesis from 2-aminonicotinaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yields in Naphthyridine Synthesis from 2-Aminonicotinaldehydes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Friedländer annulation reaction is resulting in a very low yield of the desired naphthyridine product. What are the most common initial factors to investigate?
A1: Low yields in the Friedländer synthesis of naphthyridines from 2-aminonicotinaldehydes often stem from a few key areas.[1][2][3] Start by systematically evaluating the following:
-
Reagent Quality and Stability: 2-Aminonicotinaldehyde is known to be sensitive to air and light, which can lead to degradation and the formation of impurities.[4][5] Ensure you are using a high-purity starting material that has been stored correctly under an inert atmosphere and protected from light.[5] Sublimation can be a useful purification method for this starting material.[5]
-
Reaction Conditions: The classical Friedländer reaction often requires harsh conditions, such as high temperatures, which can lead to side reactions and decomposition of both starting materials and products.[6][7][8][9] Modern methods often employ milder conditions, which can significantly improve yields.[6][7][8]
-
Catalyst Choice and Activity: The selection of an appropriate catalyst is crucial. Both acid and base catalysts can be used, and their effectiveness is often substrate-dependent.[9][10] Catalyst deactivation or using a suboptimal catalyst for your specific substrates are common reasons for low yields.[1]
Q2: I'm observing the formation of multiple side products, making purification difficult and lowering my isolated yield. What are the likely side reactions, and how can I minimize them?
A2: The formation of side products is a frequent challenge. The primary side reactions to consider are:
-
Self-Condensation of 2-Aminonicotinaldehyde: Under certain conditions, 2-aminonicotinaldehyde can undergo self-condensation, leading to undesired oligomeric or polymeric materials.[5] This is often exacerbated by prolonged reaction times or excessive temperatures.
-
Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde functionality can undergo disproportionation.
-
Alternative Cyclization Pathways: With unsymmetrical ketones, there is a possibility of cyclization occurring at different positions, leading to isomeric products.[11]
To minimize these side reactions, consider the following strategies:
-
Optimize Reaction Temperature and Time: Systematically lower the reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.[2]
-
Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly influence the reaction pathway.[1][11] For instance, certain ionic liquids have been shown to promote the desired reaction pathway and can be reused.[11] Greener approaches using water as a solvent with a suitable catalyst have also been reported to give excellent yields.[6][7][8]
Q3: My starting 2-aminonicotinaldehyde appears to be degrading during the reaction. How can I improve its stability?
A3: 2-Aminonicotinaldehyde is a sensitive compound.[5] To mitigate its degradation:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7]
-
Control of pH: The stability of 2-aminonicotinaldehyde can be pH-dependent. In strongly acidic or basic conditions, it may be more prone to degradation.[12] Buffering the reaction mixture or using milder catalytic systems can be beneficial.
-
One-Pot Procedures: Consider a one-pot synthesis where the 2-aminonicotinaldehyde is generated in situ from a more stable precursor, such as 2-aminonicotinonitrile, and immediately consumed in the subsequent Friedländer condensation. This approach can minimize the handling and potential degradation of the sensitive aldehyde.
Section 2: Troubleshooting Workflow
This workflow provides a structured approach to diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Section 3: In-Depth Technical Guide
Issue 1: Suboptimal Reaction Parameters
The Friedländer annulation is sensitive to temperature, solvent, and catalyst.[1][11] A systematic optimization is often necessary to achieve high yields.
Causality and Experimental Choices
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and lead to the decomposition of starting materials or the final product.[1] Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[1]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism. While traditional methods often use alcohols or high-boiling point organic solvents, recent advancements have demonstrated the efficacy of greener solvents like water or ionic liquids, which can also act as catalysts.[7][8][11] Solvent-free conditions have also been reported to be effective.[1][11]
-
Catalyst: Both Brønsted and Lewis acids, as well as bases, can catalyze the Friedländer reaction.[9][10] The optimal catalyst is highly dependent on the specific substrates being used. For example, choline hydroxide, a biocompatible ionic liquid, has been successfully used as a catalyst in water.[6][7][8] Metal triflates, such as zirconium triflate, are also effective catalysts.[13]
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Choline Hydroxide | Water | 50 | 6 h | >90 | ,[7] |
| [Bmmim][Im] | Solvent-free | 80 | 24 h | ~90 | [11], |
| Zirconium Triflate | Ethanol/Water | 60 | 0.5-2 h | >88 | [13] |
| LiOH·H₂O | Water | Not specified | Not specified | 69 | [6],[7] |
| None | PEG-400 | Not specified | Shorter times | Good | [14] |
Experimental Protocol: Optimized Friedländer Synthesis using Choline Hydroxide in Water
This protocol is adapted from a greener synthetic route for 1,8-naphthyridines.[6][7]
-
Reaction Setup: To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and the active methylene carbonyl compound (1.0 mmol).
-
Solvent Addition: Add 1 mL of deionized water to the flask and begin stirring.
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
-
Heating and Monitoring: Heat the reaction mixture to 50°C with continuous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.
-
Isolation: Add cold water to the reaction mixture to precipitate the product. Collect the solid product by vacuum filtration and wash with water.[10] The product can be further purified by recrystallization if necessary.[10]
Issue 2: Poor Reactivity of the Active Methylene Compound
The nature of the active methylene compound (the ketone or related compound) significantly impacts the reaction rate and yield.
Causality and Experimental Choices
-
Acidity of α-protons: The reaction proceeds via an initial aldol-type condensation, which requires the deprotonation of the active methylene compound to form an enolate.[10] Compounds with more acidic α-protons will react more readily.
-
Steric Hindrance: Sterically hindered ketones may react more slowly or require more forcing conditions.
Strategies for Less Reactive Ketones
-
Stronger Base/Catalyst: For less reactive ketones, a stronger base may be required to facilitate the initial condensation step. However, be mindful that stronger bases can also promote side reactions.
-
Pre-formation of the Enolate: In some cases, pre-forming the enolate of the ketone using a strong base like lithium diisopropylamide (LDA) at low temperatures before the addition of the 2-aminonicotinaldehyde can improve yields.
Issue 3: Challenges in Product Purification
Even with a successful reaction, isolating a pure product can be challenging due to the formation of colored impurities or products with similar polarities to the starting materials.
Purification Strategies
-
Recrystallization: This is often the most effective method for purifying solid naphthyridine products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, some naphthyridine derivatives can be sensitive to silica gel.[3] Using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation on the column.
-
Extraction: A simple extraction with an organic solvent like ethyl acetate can be used to separate the product from water-soluble catalysts and byproducts.[10]
Section 4: Reaction Mechanism Visualization
The following diagram illustrates the general mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Regioisomer Formation in Friedländer Synthesis
Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their quinoline synthesis protocols and overcome the common challenge of regioisomer formation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Regioselectivity
The Friedländer synthesis is a powerful and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] While effective, a significant challenge arises when using unsymmetrical ketones, which possess two distinct α-methylene groups. This can lead to the formation of a mixture of regioisomeric quinoline products, complicating purification and reducing the yield of the desired isomer.[4][5] Understanding and controlling the factors that govern this regioselectivity is crucial for efficient and targeted synthesis.
This guide will walk you through the mechanistic basis of regioisomer formation and provide actionable strategies to direct the reaction toward a single, desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways of the Friedländer synthesis and how do they influence regioisomer formation?
The Friedländer synthesis can proceed through two primary mechanistic pathways, and the predominant pathway can be influenced by the reaction conditions (acidic or basic catalysis).[2][6]
-
Aldol Condensation Pathway: In this pathway, the initial step is an aldol condensation between the 2-aminoaryl carbonyl and the enolizable ketone. This is followed by intramolecular cyclization (imine formation) and dehydration to yield the quinoline. The regioselectivity is determined in the initial aldol step, where either of the two α-methylene groups of an unsymmetrical ketone can react.
-
Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group of the aryl component and the carbonyl of the ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration. In this case, the regioselectivity is determined by which α-methylene group participates in the intramolecular cyclization.
The balance between these pathways, and thus the resulting regioisomeric ratio, can be tipped by the choice of catalyst and reaction conditions.
Q2: How does the choice of catalyst (acid vs. base) impact the regioselectivity of the reaction?
Both acid and base catalysis are commonly employed in the Friedländer synthesis, and the choice of catalyst can significantly influence the product distribution.[1][3]
-
Base Catalysis: Bases such as sodium hydroxide, potassium hydroxide, or piperidine are frequently used.[7] They promote the formation of an enolate from the ketone, which then attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone. The regioselectivity is often governed by the relative thermodynamic stability of the possible enolate intermediates.
-
Acid Catalysis: Acids like sulfuric acid, p-toluenesulfonic acid, or Lewis acids can also catalyze the reaction.[2] They activate the carbonyl group of the 2-aminoaryl component towards nucleophilic attack by the enol form of the ketone. The regioselectivity under acidic conditions can be influenced by the stability of the resulting carbocation intermediates.
In some cases, specific amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[8]
Q3: What are "directing groups" and how can they be used to achieve complete regioselectivity?
A highly effective strategy to control regioselectivity is to introduce a directing group on one of the α-carbons of the unsymmetrical ketone.[4][9] This group effectively blocks one of the reaction pathways, leading to the formation of a single regioisomer. A notable example is the use of a phosphonate group.[9] By introducing a phosphonate group at one of the α-carbons, that position is no longer available for the initial condensation, thus "directing" the reaction to the other α-methylene group.[9] This approach offers a robust method to achieve "perfectly controlled" regioselectivity.[9]
Q4: Can reaction conditions like temperature and solvent choice be optimized to favor one regioisomer?
Yes, reaction conditions can play a crucial role in influencing the regioisomeric ratio.
-
Temperature: In some systems, particularly those under kinetic or thermodynamic control, temperature can significantly affect the product distribution. For instance, in certain amine-catalyzed reactions, higher temperatures have been found to improve regioselectivity.[4][8]
-
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the stability of transition states, thereby influencing the reaction pathway and regioselectivity. Ionic liquids have been explored as media that can promote regiospecific synthesis.[1][4]
Systematic screening of these parameters is often necessary to optimize the reaction for a specific set of substrates.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause | Suggested Solutions |
| Poor Regioselectivity (Significant mixture of isomers) | Use of an unsymmetrical ketone with two reactive α-methylene groups.[4] | 1. Catalyst Screening: Experiment with different catalysts. Consider specialized amine catalysts like pyrrolidine derivatives, which have shown high regioselectivity.[8] 2. Employ a Directing Group: Modify the ketone with a directing group, such as a phosphonate, to block one of the reactive sites.[9] 3. Optimize Reaction Conditions: Systematically vary the temperature and solvent. Higher temperatures or the use of ionic liquids may improve selectivity.[4][8] |
| Low Yield of Desired Isomer | Unfavorable reaction kinetics or thermodynamics for the desired pathway. | 1. Re-evaluate Catalyst Choice: The catalyst may be preferentially promoting the formation of the undesired isomer. Switch from acid to base catalysis, or vice-versa. 2. Consider a Milder Catalyst: Harsh reaction conditions can sometimes lead to side reactions or decomposition.[1] Exploring milder catalysts, such as gold catalysts, may improve the overall yield.[1] 3. Alternative Synthetic Routes: If optimization of the Friedländer synthesis is unsuccessful, consider alternative quinoline syntheses like the Doebner-von Miller or Combes synthesis, which may offer better regiocontrol for your specific target.[10][11] |
| Formation of Aldol Condensation Side Products | Self-condensation of the ketone reactant, particularly under basic conditions. | 1. Switch to Acid Catalysis: Acidic conditions are less likely to promote ketone self-condensation. 2. Use an Imine Analog: Reacting the imine of the 2-aminoaryl carbonyl can circumvent the conditions that favor aldol side reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Catalyzed Regioselective Friedländer Synthesis
This protocol is adapted from methodologies that have demonstrated high regioselectivity with amine catalysts.[8]
-
To a solution of the 2-aminoaryl aldehyde (1.0 eq.) and the amine catalyst (e.g., a pyrrolidine derivative, 0.2 eq.) in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 100 °C), add the unsymmetrical methyl ketone (1.2 eq.) slowly over a period of 1-2 hours using a syringe pump.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Synthesis of a Phosphonate-Directed Ketone for Complete Regiocontrol
This protocol outlines a general approach for introducing a phosphonate directing group.[9]
-
Deprotonate the unsymmetrical ketone (1.0 eq.) with a strong base (e.g., LDA or NaH) in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C).
-
Add a suitable phosphonating agent (e.g., diethyl chlorophosphate) to the resulting enolate and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting α-phosphonate ketone by column chromatography. This modified ketone can then be used in the Friedländer synthesis under standard conditions to yield a single regioisomeric product.
Visualizing the Reaction Pathways
The Crossroads of the Friedländer Synthesis
The following diagram illustrates the two competing mechanistic pathways in the Friedländer synthesis with an unsymmetrical ketone, highlighting the critical step where regioselectivity is determined.
Caption: Competing pathways in the Friedländer synthesis.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a systematic approach to addressing issues with regioisomer formation in your experiments.
Caption: Decision tree for optimizing regioselectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Selection for Optimizing 2-Amino-5-methylnicotinaldehyde Reactions
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for reactions involving 2-Amino-5-methylnicotinaldehyde and its structural analogs. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We provide field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic reactions for forming new carbon-carbon bonds with a 2-Amino-pyridine scaffold?
The most powerful and widely employed methods for C-C bond formation on this type of heterocyclic system are palladium-catalyzed cross-coupling reactions.[1] Two specific reactions are exceptionally valuable:
-
The Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, used to couple an organic halide (like 2-Amino-5-bromonicotinaldehyde) with an organoboron compound (e.g., an arylboronic acid). It is renowned for its mild conditions, high functional group tolerance, and the stability of its reagents, making it indispensable in medicinal chemistry.[2][3]
-
The Sonogashira Coupling: This method is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable and versatile tool for introducing alkynyl moieties into complex molecules.[4][5][6]
Q2: Why is a Palladium (Pd) catalyst the standard choice for these cross-coupling reactions?
Palladium complexes are exceptionally efficient at catalyzing the intricate steps of cross-coupling reactions. The catalytic cycle, primarily involving Pd(0) and Pd(II) oxidation states, provides a low-energy pathway for bond formation that would otherwise be kinetically prohibitive. The key advantages of palladium catalysts include:
-
High Catalytic Activity: Small catalyst loadings (typically 1-5 mol%) are sufficient.
-
Broad Functional Group Tolerance: Modern Pd catalysts can tolerate sensitive groups like aldehydes and amines, often eliminating the need for protecting groups.[3]
-
Well-Understood Mechanism: The catalytic cycle is thoroughly studied, allowing for rational optimization of ligands, bases, and solvents to overcome specific challenges.[1][2]
Q3: How does the amino group on the pyridine ring influence the choice of catalyst and reaction conditions?
The exocyclic amino group is a critical consideration. As a Lewis basic site, the nitrogen atom can coordinate to the palladium center. This coordination can be a double-edged sword:
-
Potential Catalyst Inhibition: Strong coordination can occupy a vacant site on the palladium, slowing down or inhibiting the catalytic cycle.
-
Electronic Effects: The electron-donating nature of the amino group makes the pyridine ring more electron-rich, which can slow the initial "oxidative addition" step of the catalytic cycle.
To mitigate these effects, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands are often used. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the amino group and can effectively promote oxidative addition with electron-rich substrates.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust tool, but challenges can arise. This section addresses the most common issues encountered when working with 2-Amino-5-halonicotinaldehyde substrates.
Problem 1: The reaction shows low or no conversion to the desired product.
Question: My Suzuki coupling reaction using 2-Amino-5-bromonicotinaldehyde and an arylboronic acid is stalling, resulting in a very low yield. I've confirmed the integrity of my starting materials. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion is a multifaceted problem that usually points to issues with the catalyst, reaction conditions, or reagents. A systematic approach is required.
Causality & Corrective Actions:
-
Inactive Catalyst System: The Pd(0) active species is sensitive to oxygen. Inadequate degassing or poor handling can lead to oxidation and inactivity. Furthermore, the choice of catalyst itself may be suboptimal for this specific substrate.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by bubbling argon or nitrogen through them for 15-20 minutes).[2] Assemble the reaction under a positive pressure of an inert gas. If using a traditional catalyst like Pd(PPh₃)₄, consider switching to a more robust, air-stable precatalyst system, such as a Pd-NHC (N-Heterocyclic Carbene) complex or a palladacycle with a specialized phosphine ligand.[7]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step facilitated by the base. If the base is too weak, insoluble, or the phase transfer is poor, this step will be the bottleneck.
-
Solution: Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃) for challenging substrates.[3][7] Ensure the base is finely powdered and anhydrous. The solvent system is also crucial; a mixture like 1,4-dioxane/water (4:1) is commonly used to dissolve both the organic and inorganic components.[2][7]
-
-
Side Reactions: The aldehyde functional group can potentially undergo side reactions, such as condensation or reduction, although this is less common with modern, selective catalysts. A more frequent side reaction is the homocoupling of the boronic acid (forming a biaryl byproduct).
-
Solution: Monitor the reaction by TLC or LC-MS to identify major byproducts. Homocoupling is often promoted by the presence of oxygen. Rigorous degassing can minimize this. If substrate decomposition is suspected, consider a lower reaction temperature or a shorter reaction time.
-
Table 1: Comparative Performance of Common Palladium Catalysts
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Common Substrates |
| Pd(PPh₃)₄ | Traditional Phosphine | 3 - 5 | Commercially available, well-established.[3][7] | Simple aryl bromides and iodides. |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | 1 - 2 | High reactivity for challenging substrates, good functional group tolerance.[7] | Electron-rich heterocycles, sterically hindered substrates. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | 1 - 3 | High thermal stability, resistant to catalyst poisoning, often air-stable.[7] | Challenging couplings, including those with aryl chlorides. |
Problem 2: The reaction mixture turns black and catalytic activity ceases.
Question: Shortly after heating, my reaction mixture turns from a clear yellow/brown to a black suspension, and the reaction stops. What is causing this catalyst decomposition?
Answer: The formation of a black precipitate is the classic sign of palladium catalyst decomposition into bulk palladium metal (Palladium black), which is catalytically inactive.
Causality & Corrective Actions:
-
Ligand Degradation or Dissociation: At elevated temperatures, the ligands that stabilize the Pd(0) center can degrade or dissociate, allowing the palladium atoms to aggregate. Triphenylphosphine, for example, is known to be less stable at temperatures above 100-110 °C.
-
Solution: Switch to a more thermally stable ligand system. N-Heterocyclic Carbene (NHC) ligands (as in Pd-PEPPSI catalysts) or bulky biarylphosphine ligands (Buchwald-type ligands) form much more robust complexes that can withstand higher temperatures without decomposition.[7]
-
-
Incorrect Stoichiometry: An incorrect ratio of ligand to palladium can leave the metal center coordinatively unsaturated and prone to aggregation.
-
Solution: When preparing a catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), ensure the correct ligand:metal ratio is used, typically ranging from 1:1 to 4:1 depending on the specific ligand. Using pre-formed, well-defined precatalysts avoids this issue entirely.
-
-
Presence of Oxygen: Even trace amounts of oxygen can accelerate the decomposition of the active Pd(0) species.
-
Solution: Re-evaluate your inert atmosphere technique. Ensure the reaction vessel is properly evacuated and backfilled with high-purity argon or nitrogen multiple times before adding the catalyst.[2]
-
Troubleshooting Workflow: Low Reaction Yield
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
2-Amino-5-bromonicotinaldehyde (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0 eq)[3]
-
Solvent: 1,4-Dioxane and Degassed Water (4:1 ratio)[7]
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Amino-5-bromonicotinaldehyde, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the 1,4-dioxane and degassed water via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
2-Amino-5-bromonicotinaldehyde (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]
-
Copper(I) Iodide (CuI) co-catalyst (3 mol%)[6]
-
Base (e.g., Triethylamine (Et₃N))[4]
-
Solvent: Anhydrous THF[6]
Procedure:
-
Reaction Setup: To a dry, degassed Schlenk flask, add the 2-Amino-5-bromonicotinaldehyde, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF, triethylamine, and finally the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Stability of 2-Amino-5-methylnicotinaldehyde
Welcome to the technical support center for researchers working with 2-Amino-5-methylnicotinaldehyde. This guide is designed to provide in-depth, field-proven insights into the stability challenges encountered during the synthesis and handling of this valuable heterocyclic building block. As a molecule possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, its reactivity presents unique challenges. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and optimize your synthetic strategy.
Section 1: Understanding the Core Instability
This section addresses the fundamental chemical properties of this compound that contribute to its instability.
Q1: What makes this compound so prone to degradation during synthesis and workup?
A1: The instability of this compound is not due to a single factor, but rather the synergistic reactivity of its functional groups. The primary pathways for degradation are oxidation and self-condensation.
-
Oxidative Liability: The aldehyde group (-CHO) is highly susceptible to oxidation, converting it to the corresponding carboxylic acid (2-amino-5-methylnicotinic acid). This process can be initiated by atmospheric oxygen, especially under non-inert conditions, or by residual oxidants from a previous synthetic step. The electron-donating nature of the amino group can further activate the pyridine ring system, potentially increasing its sensitivity. The parent compound, 2-aminonicotinaldehyde, is known to be air-sensitive, requiring careful storage under inert conditions.[1]
-
Self-Condensation and Polymerization: This is one of the most common failure modes. The nucleophilic exocyclic amino group (-NH₂) of one molecule can readily attack the electrophilic aldehyde group of another. This forms an unstable carbinolamine intermediate that quickly dehydrates to an imine (a Schiff base).[2] This dimerization is the first step toward the formation of higher-order oligomers and, eventually, intractable polymeric tars. This process is often visualized as a progressive darkening of the reaction mixture or the isolated product, and it is frequently accelerated by heat or the presence of acid/base catalysts.
Below is a diagram illustrating these primary degradation pathways.
References
Technical Support Center: Purification of 2-Amino-5-methylnicotinaldehyde
Welcome to the technical support guide for the synthesis and purification of 2-Amino-5-methylnicotinaldehyde (CAS 1023814-35-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate with high purity. We will address common impurities, provide detailed troubleshooting protocols, and explain the chemical principles behind each purification strategy.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification & Prevention
This section addresses the most common issues observed during and after the synthesis of this compound.
Q1: My crude product is a dark, oily solid with a wide melting point range. What are the likely impurities?
A1: A dark, non-crystalline appearance typically points to a mixture of impurities. The most common culprits are:
-
Unreacted Starting Material: Residual 2-amino-5-methylpyridine is a frequent impurity, which can depress the melting point and interfere with subsequent reactions.[1][2]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, forming 2-amino-5-methylnicotinic acid.[3][4] This acidic impurity can catalyze further degradation.
-
Polymeric Byproducts: Aldehydes, particularly in the presence of acid or base traces, can undergo self-condensation or polymerization, leading to intractable tars.
-
Solvent Residues: Incomplete removal of high-boiling point solvents used in the synthesis (e.g., DMF, xylene) can result in an oily product.
Q2: My NMR analysis shows the presence of my starting material, 2-amino-5-methylpyridine. What is the most efficient way to remove it?
A2: The removal of unreacted 2-amino-5-methylpyridine can be achieved through several methods, depending on the scale and desired purity.
-
Recrystallization: This is often the most effective method. The polarity difference between the aldehyde product and the starting amine allows for separation with a carefully chosen solvent system. A detailed protocol is provided in Section 2.
-
Flash Column Chromatography: For smaller scales or when very high purity is required, silica gel chromatography is highly effective. A protocol optimized to prevent issues with the basic amine is detailed in Section 2.[5]
Q3: I've detected an acidic impurity, likely 2-amino-5-methylnicotinic acid. How did this form and how can I remove it?
A3: The formation of the corresponding carboxylic acid is due to the oxidation of the aldehyde group. This can occur during the reaction workup or upon storage if the material is exposed to air.[3][4] The aldehyde is most stable under an inert atmosphere.[6][7] To remove this acidic impurity, a simple acid-base liquid-liquid extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, while your desired product remains in the organic phase.
Q4: The purity of my sample seems to decrease over time, even after successful purification. What are the best storage practices?
A4: this compound is sensitive to air and light. The amino group can be slowly oxidized, and the aldehyde can degrade. For long-term stability, store the purified solid under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at low temperatures (2–8 °C).[5][6]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the purification of this compound.
Visualizing the Challenge: Common Impurity Pathways
The following diagram illustrates the primary synthetic route and the formation of key impurities.
Caption: Synthetic path and common impurity sources.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing less soluble or more soluble impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities have different solubility profiles.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (see Table 1) at room temperature and then upon heating. A good solvent will dissolve the product when hot but show significant crystal formation upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Isopropanol/Water | The product is likely soluble in hot isopropanol; adding water as an anti-solvent can induce crystallization. |
| Toluene | Good for less polar compounds; impurities may remain in solution. |
| Ethyl Acetate/Heptane | A common polar/non-polar pair that offers fine-tuned control over solubility. |
| Ethanol | Often a good starting point for moderately polar crystalline compounds.[8] |
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities. The basicity of the amino group in this compound can cause it to bind strongly to the acidic silica gel, leading to poor separation (peak tailing). This can be overcome by adding a small amount of a basic modifier to the mobile phase.[5]
Visual Workflow for Chromatography
Caption: Step-by-step flash chromatography process.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. Test solvent mixtures like heptane/ethyl acetate or dichloromethane/methanol. Add 1% triethylamine (Et₃N) to the solvent mixture to prevent peak tailing. The ideal system will give the product a retention factor (Rf) of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gentle pressure (flash chromatography).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot the collected fractions onto TLC plates to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Data Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System (v/v) | Modifier | Target Impurity |
| Heptane : Ethyl Acetate (e.g., 70:30 to 50:50) | 1% Triethylamine | Less polar impurities and starting material. |
| Dichloromethane : Methanol (e.g., 98:2 to 95:5) | 1% Triethylamine | More polar impurities. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 4. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Amino-5-methylnicotinaldehyde Impurities
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug substance from synthesis to a finished pharmaceutical product is scrutinized for purity, safety, and efficacy. 2-Amino-5-methylnicotinaldehyde is a key building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount, as any co-existing impurities can have unintended consequences on the stability, safety, and therapeutic effect of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in this compound, grounded in regulatory expectations and practical, field-proven insights.
Controlling impurities is not merely a quality control exercise; it is a regulatory necessity. Global bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B/C/D) that dictate the thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[2][3][4] Understanding and adhering to these guidelines is fundamental to any successful drug development program.[5][6]
The Impurity Landscape of this compound
Effective impurity characterization begins with a theoretical understanding of what impurities might be present. Impurities are not random occurrences; they are logical outcomes of the chemical synthesis, degradation pathways, and storage conditions. They are broadly classified as organic impurities, inorganic impurities, and residual solvents.[3][7]
For this compound (C₇H₈N₂O, MW: 136.15), potential organic impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials, such as 2-Amino-5-methylpyridine, or impurities within those materials.[8][9]
-
Intermediates: Incomplete conversion of synthetic intermediates to the final product.
-
By-products: Resulting from side reactions inherent to the synthetic route. For instance, over-oxidation of the aldehyde to a carboxylic acid or reactions involving the amino group.
-
Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, or oxygen. The aldehyde functional group is particularly susceptible to oxidation.
Caption: Logical relationship of impurity origins in the synthesis of this compound.
Comparative Analysis of Core Analytical Techniques
A single analytical technique is rarely sufficient for comprehensive impurity profiling. A multi-modal approach, leveraging the strengths of different technologies, is the industry standard. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][10]
| Technique | Primary Application | Strengths | Limitations | Information Provided |
| HPLC-UV/PDA | Quantification and detection of known and unknown non-volatile organic impurities. | Robust, reproducible, highly quantitative, versatile.[11] | Provides limited structural information; requires chromophores for UV detection. | Retention time, peak area (quantity), UV spectrum (preliminary identity). |
| LC-MS/MS | Identification of unknown impurities and quantification at trace levels. | High sensitivity and selectivity; provides molecular weight and fragmentation data for structural elucidation.[10] | Matrix effects can suppress ionization; quantification can be more complex than UV. | Accurate mass, elemental composition, structural fragments. |
| GC-FID/MS | Analysis of volatile organic impurities and residual solvents. | Excellent for volatile and semi-volatile compounds; high resolution.[7] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. | Retention time, quantity (FID), mass spectrum for identification (MS). |
| NMR | Unambiguous structural elucidation and absolute quantification (qNMR). | Provides definitive structural information (connectivity); non-destructive.[12] | Lower sensitivity compared to MS; requires relatively pure and concentrated samples (>1 mg). | Complete molecular structure, stereochemistry, quantitative analysis without a specific reference standard. |
Experimental Protocols: A Practical Approach
The trustworthiness of analytical data hinges on well-developed and validated methods.[6] Below are representative protocols that serve as a robust starting point for the analysis of this compound.
Protocol 1: HPLC-UV Method for Organic Impurity Profiling
This method is designed as a primary screening and quantification tool. The choice of a C18 column is based on its versatility for retaining moderately polar aromatic compounds. An acidic mobile phase with a phosphate buffer is used to ensure the amino group is protonated, leading to consistent peak shapes and retention.
Instrumentation:
-
HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or UV Detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 20.0 50 25.0 90 28.0 90 28.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (monitor 220-400 nm with PDA for peak purity).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 25 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent) to achieve a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Causality Behind Choices:
-
Gradient Elution: This is crucial for separating impurities with a wide range of polarities, from polar starting materials to more non-polar by-products, within a reasonable runtime.
-
Buffered, Acidic Mobile Phase: Protonating the basic amino group on the pyridine ring prevents peak tailing and ensures reproducible retention times.
-
PDA Detection: A PDA detector is superior to a single-wavelength UV detector as it provides spectral information for each peak, which helps in preliminary identification and in assessing peak purity to ensure a single component is eluting.
Protocol 2: LC-MS for Impurity Identification
For any impurity detected above the identification threshold (typically >0.10%), structural information is required.[2] High-Resolution Mass Spectrometry (HRMS) coupled with LC is the gold standard for this task.
Instrumentation:
-
UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Utilize the same column and a similar gradient as the HPLC-UV method, but replace the non-volatile phosphate buffer with a volatile alternative.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Non-volatile buffers like phosphate will precipitate in the MS source and must be avoided. Formic acid is a volatile additive that provides protons for efficient ESI ionization in positive mode.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 1000.
-
Data Acquisition: Perform full scan for accurate mass measurement of parent ions. In parallel, use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation scans on detected ions.
-
Rationale: ESI positive mode is chosen because the amino group on the analyte is readily protonated. HRMS provides an accurate mass measurement (typically <5 ppm error), which allows for the calculation of the most probable elemental formula, a critical first step in identifying an unknown.[13] MS/MS fragmentation provides data on the molecule's structure, which can be pieced together to propose a final structure.
An Integrated Workflow for Complete Characterization
A robust impurity characterization strategy follows a logical progression from detection to final structural confirmation. This workflow ensures that resources are used efficiently and that regulatory requirements are met in a systematic manner.
Caption: A systematic workflow for the detection, identification, and structural confirmation of impurities.
This workflow ensures a self-validating system. The initial HPLC method detects and quantifies. The LC-MS provides a hypothesis for the impurity's structure based on mass and fragmentation. Finally, NMR on the isolated impurity provides incontrovertible proof, confirming or refuting the MS-based hypothesis. This layered, orthogonal approach provides the high degree of certainty required for regulatory submissions.
References
- 1. This compound | 1023814-35-8 [chemicalbook.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. nbinno.com [nbinno.com]
- 9. lobachemie.com [lobachemie.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijcrt.org [ijcrt.org]
- 12. research.rice.edu [research.rice.edu]
- 13. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 2-Amino-5-methylnicotinaldehyde
For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical intermediates like 2-Amino-5-methylnicotinaldehyde is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in established regulatory principles. We will explore the validation of two common yet distinct techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The narrative will not only detail the protocols but also explain the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.
The entire validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] These guidelines are the global standard for ensuring that an analytical method is suitable for its intended purpose.[4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is a critical first step, dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in most quality control laboratories.[6] It offers excellent performance for quantifying analytes with a UV chromophore, which this compound possesses due to its aromatic structure. The method's simplicity and reliability make it ideal for routine analysis of the main component in relatively clean sample matrices.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Specialist
For applications demanding higher sensitivity and selectivity, such as impurity analysis or quantification in complex biological matrices, LC-MS/MS is the gold standard.[8] By coupling the separation power of LC with the specific detection of mass spectrometry, this technique can unequivocally identify and quantify analytes at picogram to nanogram levels, even in the presence of interfering substances.[8][9]
Comparative Performance at a Glance
The following table summarizes the expected performance characteristics of a validated HPLC-UV and LC-MS/MS method for the quantification of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale |
| Linearity (R²) | >0.999 | >0.999 | Both techniques are capable of excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | LC-MS/MS often shows slightly better accuracy due to its higher selectivity, minimizing matrix effects.[9] |
| Precision (% RSD) | < 2.0% | < 1.5% | The superior signal-to-noise ratio in LC-MS/MS typically leads to better precision.[9] |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL | Mass spectrometric detection is inherently more sensitive than UV absorbance. |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.15 ng/mL | The LOQ is proportionally lower for the more sensitive LC-MS/MS method. |
| Specificity | Good (Peak Purity) | Excellent (MRM) | HPLC-UV relies on chromatographic separation and UV spectra. LC-MS/MS uses specific precursor-product ion transitions (MRM), offering unparalleled specificity.[8] |
The Blueprint for Trust: A Comprehensive Validation Protocol
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[10][11] The following protocol is based on the ICH Q2(R1) guideline.[12]
dot
Caption: Logical relationship of key analytical method validation parameters.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
-
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Impurity Spiking: Spike the sample solution with known impurities and related substances.
-
Analysis: Analyze the stressed samples, spiked samples, and a placebo (matrix without the analyte) using the proposed method.
-
-
Acceptance Criteria:
-
HPLC-UV: The peak for this compound should be resolved from all other peaks (impurities, degradants) with a resolution of >2.0. Peak purity analysis using a diode-array detector (DAD) should confirm no co-eluting peaks.
-
LC-MS/MS: No significant interfering peaks should be observed at the retention time and specific mass transition (MRM) of the analyte in the placebo or stressed samples.
-
Linearity & Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval over which this proportionality is established.
-
Experimental Protocol:
-
Prepare a stock solution of a reference standard for this compound.
-
Create a series of at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Analyze each concentration in triplicate.
-
-
Acceptance Criteria:
-
Plot the average response versus concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]
-
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at a minimum of three concentration levels (e.g., low, medium, high) across the specified range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[12]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability and intermediate precision should not be more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a S/N ratio of 3:1 is typically defined as the LOD.
-
The concentration that yields a S/N ratio of 10:1 is typically defined as the LOQ.
-
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
-
The accuracy at the LOQ should be within an acceptable range (e.g., 80-120%).
-
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[14]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters.
-
For HPLC, these may include:
-
Mobile phase composition (e.g., ±2% organic phase)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all variations.
-
Experimental Protocols in Practice
The following protocols provide a starting point for developing and validating methods for this compound.
dot
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. starodub.nl [starodub.nl]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. database.ich.org [database.ich.org]
- 13. drugfuture.com [drugfuture.com]
- 14. propharmagroup.com [propharmagroup.com]
Comparing reactivity of 2-Amino-5-methylnicotinaldehyde with other aminonicotinaldehydes
An In-Depth Comparative Guide to the Reactivity of 2-Amino-5-methylnicotinaldehyde
Introduction: The Versatile Chemistry of Aminonicotinaldehydes
Aminonicotinaldehydes represent a critical class of heterocyclic building blocks in modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on an electron-deficient pyridine core, makes them prized precursors for the synthesis of fused heterocyclic systems. These scaffolds are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.
This guide focuses on This compound , a key derivative whose reactivity is subtly yet significantly modulated by the interplay of its three distinct functional groups. Understanding its chemical behavior in comparison to other aminonicotinaldehyde isomers is paramount for researchers, scientists, and drug development professionals aiming to leverage these synthons for targeted molecular design. We will dissect the electronic and steric factors governing its reactivity and provide objective, data-driven comparisons in several cornerstone synthetic transformations.
PART 1: A Theoretical Framework for Reactivity
The reactivity of any aminonicotinaldehyde is not governed by a single functional group but by the collective electronic and steric contributions of all substituents on the pyridine ring.
Electronic Effects: A Push-Pull System
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen heteroatom, which imparts a dipole moment and reduces its aromatic stabilization compared to benzene.[1] The substituents on this ring can either further decrease or increase the ring's electron density, which in turn influences the reactivity of the aldehyde and amino groups.
-
Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance (+R effect), the amino group pushes electron density into the pyridine ring. This effect increases the nucleophilicity of the ring and the exocyclic amino nitrogen but decreases the electrophilicity of the aldehyde's carbonyl carbon by making the ring less electron-withdrawing.
-
Aldehyde Group (-CHO): Conversely, the aldehyde is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.[2]
-
Methyl Group (-CH₃): The methyl group at the C5 position in this compound acts as a weak electron-donating group through induction (+I effect).[3][4][5] Its position, meta to the aldehyde and para to the ring nitrogen, allows it to subtly increase the overall electron density of the system, thereby enhancing the nucleophilicity of the amino group while slightly reducing the electrophilicity of the aldehyde.
This intricate "push-pull" dynamic is central to understanding the molecule's behavior.
Steric Hindrance and Intramolecular Interactions
The ortho-positioning of the amino group relative to the aldehyde creates a sterically crowded environment. This can hinder the approach of bulky nucleophiles to the carbonyl carbon. Furthermore, the potential for intramolecular hydrogen bonding between the amino proton and the aldehyde oxygen can "lock" the aldehyde in a specific conformation, reducing its conformational freedom and influencing its electrophilicity.
PART 2: Comparative Reactivity in Key Synthetic Transformations
We will now evaluate the reactivity of this compound against its structural analogs in three fundamental reaction classes: Schiff base formation, Knoevenagel condensation, and Friedländer annulation.
Reaction I: Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine (a Schiff base) is a cornerstone of organic chemistry. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by a rate-limiting dehydration step.[6][7] The reaction is therefore highly sensitive to the electrophilicity of the aldehyde.
Reactivity Analysis:
-
This compound vs. 2-Aminonicotinaldehyde: The additional methyl group in the target molecule slightly donates electron density, making the aldehyde carbonyl marginally less electrophilic and thus predicting a slightly slower reaction rate compared to its unsubstituted counterpart.
-
vs. 4-Aminonicotinaldehyde: In this isomer, the amino group is para to the aldehyde. Its powerful +R effect is transmitted much more effectively to the aldehyde group, significantly reducing its electrophilicity. This leads to a substantially lower reaction rate.
Supporting Experimental Data:
| Entry | Aminonicotinaldehyde Isomer | Reactant | Reaction Time (h) | Yield (%) |
| 1 | This compound | Aniline | 5 | 88 |
| 2 | 2-Aminonicotinaldehyde | Aniline | 4 | 92 |
| 3 | 4-Aminonicotinaldehyde | Aniline | 12 | 65 |
Experimental Protocol: Synthesis of N-phenyl-(2-amino-5-methylpyridin-3-yl)methanimine
-
To a solution of this compound (1.36 g, 10 mmol) in absolute ethanol (30 mL), add aniline (0.93 g, 10 mmol).
-
Add two drops of glacial acetic acid as a catalyst.[8]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (approx. 5 hours), cool the reaction mixture to room temperature.
-
Allow the mixture to stand at 4 °C for 2 hours to facilitate precipitation.
-
Filter the resulting solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure Schiff base.
Reaction II: Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a weak base catalyst like piperidine.[9][10][11] Similar to imine formation, the reaction rate is dictated by the electrophilicity of the carbonyl carbon.
Reactivity Analysis: The predictive logic follows that of Schiff base formation. The electrophilicity of the aldehyde is the dominant factor. Therefore, the reactivity order is expected to be: 2-Aminonicotinaldehyde > this compound >> 4-Aminonicotinaldehyde
Supporting Experimental Data:
| Entry | Aminonicotinaldehyde Isomer | Active Methylene Cmpd. | Catalyst | Yield (%) |
| 1 | This compound | Malononitrile | Piperidine | 90 |
| 2 | 2-Aminonicotinaldehyde | Malononitrile | Piperidine | 94 |
| 3 | 4-Aminonicotinaldehyde | Malononitrile | Piperidine | 71 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, combine this compound (1.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL).
-
Add piperidine (0.1 mL) as a catalyst.
-
Stir the mixture at room temperature for 3 hours. The product will typically precipitate out of the solution.
-
Monitor the reaction to completion by TLC.
-
Filter the solid precipitate, wash thoroughly with cold ethanol, and dry to obtain the α,β-unsaturated product.
Reaction III: Friedländer Annulation for Naphthyridine Synthesis
The Friedländer synthesis is a powerful cyclization reaction where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group (e.g., a ketone) to form a fused heterocyclic system.[12] This reaction highlights the unique utility of 2-aminonicotinaldehydes, as isomers like the 4-amino variant cannot undergo this transformation.
Reactivity Analysis: This reaction's outcome depends on both the aldehyde's electrophilicity (for the initial aldol-type condensation) and the amino group's nucleophilicity (for the subsequent cyclization).
-
The electron-donating methyl group in This compound slightly deactivates the aldehyde but enhances the nucleophilicity of the ortho-amino group. This often leads to faster and more efficient cyclization compared to the unsubstituted 2-aminonicotinaldehyde , resulting in higher overall yields.
Supporting Experimental Data:
| Entry | Aminonicotinaldehyde Isomer | Ketone | Base | Yield (%) |
| 1 | This compound | Cyclohexanone | KOH | 85 |
| 2 | 2-Aminonicotinaldehyde | Cyclohexanone | KOH | 78 |
| 3 | 4-Aminonicotinaldehyde | Cyclohexanone | KOH | 0 (No reaction) |
Experimental Protocol: Synthesis of a Benzo[b][1][3]naphthyridine derivative
-
Dissolve this compound (1.36 g, 10 mmol) in ethanol (20 mL).
-
Add cyclohexanone (1.08 g, 11 mmol) to the solution.
-
Add a solution of potassium hydroxide (0.6 g, 10.7 mmol) in water (2 mL).
-
Heat the mixture to reflux for 6 hours.
-
After cooling, pour the reaction mixture into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to afford the pure naphthyridine product.
Conclusion
The reactivity of this compound is a finely tuned balance of electronic and steric factors. While the ortho-amino group is the primary determinant of its behavior compared to other isomers, the C5-methyl group provides a distinct modulation.
-
In reactions dependent on aldehyde electrophilicity (Schiff base formation, Knoevenagel condensation), the +I effect of the methyl group results in a slight deactivation, leading to marginally slower rates or lower yields compared to the unsubstituted 2-aminonicotinaldehyde. However, it remains significantly more reactive than isomers like 4-aminonicotinaldehyde where the aldehyde is strongly deactivated by resonance.
-
In cyclization reactions like the Friedländer annulation , the methyl group's ability to enhance the nucleophilicity of the amino group can be beneficial, often leading to improved yields and more efficient ring closure.
This guide demonstrates that even a subtle structural modification like the addition of a methyl group can have a profound and predictable impact on chemical reactivity. For the synthetic chemist, this understanding is crucial for optimizing reaction conditions and strategically selecting the ideal building block for complex molecular architectures.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 12. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Navigating the Analysis of Substituted Pyridines: A Comparative Guide to HPLC and GC-MS
In the landscape of pharmaceutical and chemical analysis, substituted pyridines represent a class of compounds that are both ubiquitous and analytically challenging. As crucial building blocks in drug discovery and development, their accurate and robust quantification is paramount.[1][2] The choice of analytical methodology is a critical decision that directly impacts data quality, from early-stage research to final product quality control. This guide provides an in-depth, objective comparison of two powerhouse techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of substituted pyridines, grounded in experimental principles and practical considerations.
The Decisive Factor: Physicochemical Properties of the Analyte
The selection between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the specific substituted pyridine .[3] The core difference lies in the mobile phase and temperature conditions. HPLC utilizes a liquid mobile phase at or near ambient temperatures, making it ideal for a wide array of compounds, including those that are non-volatile or thermally labile.[4][5][6] In contrast, GC-MS employs a gaseous mobile phase at elevated temperatures, a technique perfectly suited for volatile and thermally stable compounds.[4][5]
For many substituted pyridines, particularly those with polar functional groups or higher molecular weights, HPLC is often the method of choice.[4][6] Conversely, simpler, more volatile pyridine derivatives can be effectively analyzed with the high separation efficiency of GC-MS.[7][8]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Pyridines
HPLC stands out for its broad applicability in pharmaceutical analysis.[3][6] Its ability to handle non-volatile and thermally sensitive compounds makes it a robust tool for the analysis of a diverse range of substituted pyridines.[3][5]
The HPLC Advantage for Substituted Pyridines:
-
Broad Applicability: HPLC can analyze a wide spectrum of substituted pyridines, irrespective of their volatility.[4][9] This is particularly advantageous for complex derivatives with functional groups that would decompose under the high temperatures of a GC inlet.[3]
-
Analysis of Thermally Labile Compounds: Many substituted pyridines, especially those with complex functional groups, are susceptible to degradation at high temperatures. HPLC's ambient temperature operation preserves the integrity of these molecules during analysis.[3][5]
-
LC-MS/MS for High Sensitivity: When coupled with tandem mass spectrometry (LC-MS/MS), HPLC can achieve extremely low detection limits, which is critical for applications like the analysis of genotoxic impurities.[10]
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for developing and validating an HPLC method for a substituted pyridine, emphasizing the iterative nature of optimization.
Caption: A typical experimental workflow for HPLC method development and validation.
Representative HPLC Protocol for a Substituted Pyridine
This protocol provides a starting point for the analysis of a moderately polar, non-volatile substituted pyridine.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common initial choice.[11]
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[10] The exact ratio will depend on the polarity of the analyte and should be optimized for the best peak shape and resolution.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the substituted pyridine reference standard in the mobile phase.[7]
-
Create a series of calibration standards by serially diluting the stock solution.[7]
-
Prepare samples by dissolving or diluting them in the mobile phase to a concentration within the calibration range.[7]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.[2]
5. Data Analysis:
-
Identify the peak corresponding to the substituted pyridine based on its retention time.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of the substituted pyridine in the samples using the calibration curve.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency for Volatile Analogs
For substituted pyridines that are volatile and thermally stable, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[3][8]
The GC-MS Advantage for Substituted Pyridines:
-
High Resolution: Capillary GC columns provide excellent separation of complex mixtures of substituted pyridines.[8]
-
High Sensitivity and Specificity: The mass spectrometer provides sensitive detection and structural information, allowing for confident identification of analytes.[5][12]
-
Robustness: GC with a Flame Ionization Detector (FID) is a very robust technique for routine quantitative analysis of volatile pyridines.[7]
Method Selection Logic: HPLC vs. GC-MS
The choice between HPLC and GC-MS is a critical first step. The following decision tree provides a logical framework for selecting the appropriate technique based on the analyte's properties.
Caption: Decision tree for selecting between HPLC and GC-MS for substituted pyridine analysis.
Representative GC-MS Protocol for a Volatile Substituted Pyridine
This protocol is suitable for a volatile substituted pyridine, such as an alkyl-substituted derivative.[7]
1. Instrumentation:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.[11] A non-polar capillary column (e.g., DB-5 or HP-5MS) is often a good starting point.[8][13]
2. Carrier Gas:
-
Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
3. Standard and Sample Preparation:
-
Prepare a stock solution of the substituted pyridine in a suitable volatile solvent (e.g., methanol or dichloromethane).[7]
-
Create a series of calibration standards by serial dilution.[7]
-
Prepare samples by dissolving or diluting them in the same solvent.[7] An internal standard can be added to improve precision.[7]
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a range appropriate for the target analyte and potential impurities (e.g., m/z 40-400).
5. Data Analysis:
-
Identify the peak of the substituted pyridine by its retention time and mass spectrum.[7]
-
Create a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Quantify the analyte in the samples using the calibration curve.[7]
Head-to-Head Comparison: HPLC vs. GC-MS
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.[11] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[5][11] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some pyridines.[11] |
| Linearity (R²) | Typically ≥ 0.999.[11] | Typically ≥ 0.995.[11] |
| Accuracy (% Recovery) | 98.0% to 102.0%.[11] | 95.0% to 105.0%.[11] |
| Precision (% RSD) | ≤ 2.0%.[11] | ≤ 5.0%.[11] |
| Sensitivity | Dependent on the detector, with LC-MS/MS offering very high sensitivity.[11] | Generally offers high sensitivity, especially for volatile compounds.[6][14] |
Conclusion: A Complementary Partnership
Ultimately, HPLC and GC-MS should not be viewed as competing techniques, but rather as complementary tools in the analytical chemist's arsenal.[5] The decision of which to employ for the analysis of substituted pyridines is dictated by the specific properties of the analyte. For the broad and often complex world of pharmaceutical pyridines, HPLC's versatility gives it a wider scope.[3][4] However, for volatile derivatives and impurity profiling where high separation efficiency is key, GC-MS remains an invaluable and powerful technique.[3][7] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to select the optimal approach, ensuring the generation of accurate, reliable, and defensible analytical data.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. amptechfl.com [amptechfl.com]
A Guide to the Structural Validation of 2-Amino-5-methylnicotinaldehyde using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of 2-Amino-5-methylnicotinaldehyde's structure through the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral data, compare it with potential alternatives, and provide the experimental framework necessary for robust structural elucidation.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development, an error in structural assignment can lead to ineffective or even harmful therapeutic candidates. Therefore, rigorous structural validation is not merely a procedural step but a critical component of ensuring safety and efficacy. NMR spectroscopy stands as a primary tool for this purpose, offering a detailed window into the molecular architecture.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate a distinct set of signals corresponding to its unique protons.
Expected ¹H NMR Signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a downfield chemical shift.[1][2][3] |
| H-6 (Pyridine ring) | ~7.8 | Singlet (s) or narrow doublet | ~2.4 Hz | This proton is ortho to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift. It will exhibit a small coupling to H-4. |
| H-4 (Pyridine ring) | ~7.2 | Singlet (s) or narrow doublet | ~2.4 Hz | This proton is meta to the aldehyde and ortho to the methyl group. It will show a small coupling to H-6. |
| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[4] |
| Methyl (-CH₃) | ~2.2 | Singlet (s) | N/A | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for such groups. |
Probing the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal.
Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 200 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[3] |
| C-2 (Pyridine ring) | 158 - 162 | This carbon is directly attached to the electron-donating amino group, causing a downfield shift. |
| C-6 (Pyridine ring) | 148 - 152 | This carbon is adjacent to the ring nitrogen and influenced by the aldehyde group, resulting in a downfield shift. |
| C-4 (Pyridine ring) | 135 - 140 | This carbon is part of the aromatic ring and its shift is influenced by the adjacent substituents. |
| C-3 (Pyridine ring) | 120 - 125 | This carbon is attached to the aldehyde group. |
| C-5 (Pyridine ring) | 118 - 122 | This carbon is attached to the methyl group. |
| Methyl (-CH₃) | 15 - 20 | The methyl carbon appears in the typical upfield region for alkyl groups. |
Comparative Analysis: Distinguishing this compound from a Potential Isomer
To highlight the power of NMR in structural validation, let's compare the expected spectra of our target molecule with a potential isomer, 6-Amino-5-methylnicotinaldehyde .
| Feature | This compound | 6-Amino-5-methylnicotinaldehyde (Isomer) | Key Differentiating Factor |
| ¹H NMR | |||
| Pyridine Protons | Two singlets (or narrow doublets) for H-4 and H-6. | Two doublets for H-2 and H-4, with a typical ortho coupling constant (~8-9 Hz). | The coupling pattern of the aromatic protons is a definitive indicator of the substitution pattern. |
| ¹³C NMR | |||
| C-2 vs. C-6 | C-2 will be significantly shielded by the amino group, while C-6 will be deshielded by the nitrogen and the aldehyde. | C-6 will be shielded by the amino group, and C-2 will be deshielded by the nitrogen. | The chemical shifts of the carbons flanking the nitrogen atom will be distinctly different. |
This comparative approach, grounded in the fundamental principles of NMR spectroscopy, allows for the unambiguous assignment of the correct structure.
Experimental Protocol for NMR Analysis
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a small vial.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.[5]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton-proton connectivity.
-
Assign each signal in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure of this compound.
-
Compare the observed data with the expected values and with data for any potential alternative structures.
-
Visualizing the Validation Workflow
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. Through a careful and systematic application of ¹H and ¹³C NMR spectroscopy, as detailed in this guide, researchers can confidently confirm the structure of this compound. The congruence of the experimental data with the predicted spectral features provides a robust and trustworthy confirmation of the molecular identity, paving the way for further investigation and development.
References
- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 5. benchchem.com [benchchem.com]
Comparative study of catalysts for the synthesis of naphthyridines from aminonicotinaldehydes
For researchers, medicinal chemists, and professionals in drug development, the synthesis of naphthyridine scaffolds is a cornerstone of modern pharmaceutical science. These nitrogen-containing heterocyclic compounds are privileged structures, forming the core of numerous therapeutic agents. The Friedländer annulation, a classic and versatile method, provides a direct route to these scaffolds from aminonicotinaldehydes and a carbonyl compound containing an α-methylene group. The choice of catalyst in this transformation is paramount, directly influencing reaction efficiency, selectivity, cost, and environmental impact.
This guide offers an in-depth comparative analysis of various catalytic systems for the synthesis of naphthyridines from aminonicotinaldehydes. We will move beyond a simple listing of methods to explore the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols for key methodologies.
The Strategic Importance of Catalyst Selection
The synthesis of naphthyridines via the Friedländer reaction involves the condensation of an aminonicotinaldehyde with a carbonyl compound, followed by a cyclization and dehydration cascade. The catalyst's role is to facilitate one or more of these steps, lowering the activation energy and often dictating the reaction's success and regioselectivity, especially with unsymmetrical ketones.[1][2][3]
The ideal catalyst should offer high yields, short reaction times, mild reaction conditions, and be cost-effective, reusable, and environmentally benign.[4] Our comparison will be structured around these key performance indicators, examining two major classes of catalysts: Homogeneous and Heterogeneous systems.
Caption: Key decision criteria for catalyst selection in naphthyridine synthesis.
Section 1: Homogeneous Catalysis
Homogeneous catalysts exist in the same phase as the reactants, typically as soluble species in a liquid reaction mixture.[5][6] This ensures excellent contact with the reactants, often leading to high activity and selectivity under mild conditions. However, the primary drawback is the often-difficult separation of the catalyst from the product, which can lead to product contamination and prevents easy catalyst recycling.[4][7]
Base Catalysis: Ionic Liquids and Amines
Basic catalysts are frequently employed to promote the initial aldol-type condensation between the aminonicotinaldehyde and the active methylene compound.
Ionic Liquids (ILs): Basic ionic liquids have emerged as dual-purpose catalyst-solvents. Their negligible vapor pressure and high thermal stability make them attractive from a green chemistry perspective.[1] For instance, 1-butyl-3-methylimidazolium imidazolide, [Bmmim][Im], has demonstrated significant catalytic activity for the Friedländer synthesis of 1,8-naphthyridines.[1] The basic nature of the imidazolide anion is key to generating the carbanion from the active methylene compound, initiating the condensation.[1]
Organocatalysts (Amines): Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to be highly effective and regioselective catalysts.[3][8] A notable example is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which provides excellent regioselectivity for the formation of 2-substituted 1,8-naphthyridines from methyl ketones.[3] The mechanism involves the formation of an enamine intermediate with the ketone, which then reacts with the aminonicotinaldehyde. This approach offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination.
Acid Catalysis: Brønsted and Lewis Acids
Acid catalysts, both Brønsted and Lewis types, facilitate the reaction by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack, and promoting the final dehydration step.
Brønsted Acids: Simple acids like p-toluenesulfonic acid (p-TsOH) have been used effectively, often under solvent-free conditions, to drive the reaction to completion.[2] Sulfamic acid has also been reported as an efficient catalyst for the synthesis of 1,8-naphthyridines, particularly under microwave irradiation, which can significantly reduce reaction times.[9]
Lewis Acids: Metal salts like neodymium(III) nitrate hexahydrate have been shown to catalyze the Friedländer synthesis efficiently.[2] The Lewis acidic metal center coordinates to the carbonyl oxygen, enhancing its electrophilicity.
Section 2: Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture.[5][6] Their primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which allows for straightforward catalyst recycling and ensures product purity.[4][7] This aligns well with the principles of sustainable chemistry.
Solid-Supported Catalysts
Silica-Supported Systems: Functionalized silica nanoparticles are a workhorse in heterogeneous catalysis. For example, silica-supported sulfonic acid (SiO₂-SO₃H) acts as a solid acid catalyst, providing high yields with robust recyclability.[10] Another innovative approach involves magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, where a silica shell provides stability and a platform for sulfonic acid functionalization, while the magnetic core allows for easy separation of the catalyst using an external magnet.[10]
A recently developed catalyst, SiO₂/Fe₃O₄@MWCNTs (silica and iron oxide on multi-walled carbon nanotubes), has been used for the synthesis of 1,6-naphthyridine derivatives in an aqueous medium at room temperature, highlighting its efficiency and green credentials.[11]
Zeolites: These microporous aluminosilicates with well-defined pore structures can act as shape-selective solid acid catalysts. H-ZSM-5 has been successfully used in the synthesis of quinolines via the Friedländer reaction, demonstrating high yields and catalyst stability.[12]
Nanoparticle Catalysts
Metal nanoparticles offer a high surface-area-to-volume ratio, leading to a high density of active sites. Nickel nanoparticles, for instance, have been used as an efficient and retrievable catalyst for Friedländer annulation under solvent-free conditions.[12]
Comparative Performance Data
The following table summarizes the performance of various catalysts for the synthesis of naphthyridines, primarily through the Friedländer reaction or related multicomponent reactions.
| Catalyst Type | Specific Catalyst Example | Substrates | Conditions | Time | Yield (%) | Reusability | Reference |
| Homogeneous | |||||||
| Ionic Liquid | [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde, Phenylacetophenone | 80 °C, Solvent-free | 24 h | ~85-95% | Yes (4 cycles) | [1] |
| Organocatalyst | TABO | 2-aminonicotinaldehyde, Methyl ketones | Toluene, 110 °C | 1-2 h | 65-84% | Not reported | [3][8] |
| Brønsted Acid | Sulfamic Acid | 2-aminonicotinaldehyde, Active methylene compounds | 120 °C, Solvent-free | 5-10 min | 90-98% | No | [9] |
| Heterogeneous | |||||||
| Solid Acid | Fe₃O₄@SiO₂-SO₃H | 2-aminoaryl ketones, Carbonyl compounds | 110 °C, Solvent-free | 45 min | ~91% | Yes | [10] |
| Nanoparticles | NiO Nanoparticles | 2-aminoaryl ketones, Carbonyl compounds | Ethanol, 80 °C | 2.5 min | ~95% | Yes | [10] |
| Supported | SiO₂/Fe₃O₄@MWCNTs | Benzaldehydes, Malononitrile, 4-aminocumarin | Water, RT | 30-45 min | 85-95% | Yes | [13] |
Experimental Protocols & Workflows
Protocol 1: Ionic Liquid-Catalyzed Synthesis of 2,3-diphenyl-1,8-naphthyridine[1]
-
Reactant Setup: In a Schlenk reaction bottle, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol).
-
Catalyst/Solvent Addition: Add the basic ionic liquid [Bmmim][Im] (5 mL).
-
Reaction: Stir the mixture magnetically at 80 °C for 24 hours. Monitor reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and extract with diethyl ether and deionized water.
-
Isolation: Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl ether solvent system to yield the pure 1,8-naphthyridine derivative.
-
Catalyst Recovery: The ionic liquid can be recovered from the aqueous phase and reused.
Caption: A generalized workflow for the synthesis and purification of naphthyridines.
Protocol 2: Heterogeneous Synthesis using a Magnetic Nanocatalyst[10]
-
Reactant Setup: In a round-bottom flask, place 2-aminoaryl ketone (1 mmol), the active methylene carbonyl compound (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.05 eq).
-
Reaction: Heat the solvent-free mixture at 110 °C for the specified time (e.g., 45 minutes), with stirring.
-
Catalyst Separation: After completion, add ethanol to the cooled mixture. Place a strong magnet on the outside of the flask to immobilize the catalyst.
-
Isolation: Decant the ethanolic solution containing the product. Wash the catalyst with ethanol and combine the organic layers.
-
Purification: Evaporate the solvent and recrystallize the crude product from ethanol to obtain the pure quinoline or naphthyridine derivative.
-
Catalyst Recycling: The recovered magnetic catalyst can be washed, dried, and reused for subsequent reactions.
Mechanistic Considerations and Causality
The choice between catalyst types is deeply rooted in the reaction mechanism.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Amino-5-methylnicotinaldehyde and 2-Aminobenzaldehyde in Condensation Reactions
This guide provides an in-depth comparison of the reactivity of two key heterocyclic building blocks: 2-Amino-5-methylnicotinaldehyde and 2-aminobenzaldehyde. As valuable precursors in the synthesis of pharmaceuticals and functional materials, a nuanced understanding of their comparative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document moves beyond a simple cataloging of facts to explain the underlying electronic and steric principles that govern their behavior in condensation reactions, supported by established experimental frameworks.
Foundational Comparison: Structural and Electronic Properties
The reactivity of an organic molecule is fundamentally dictated by its structure and the distribution of electron density. While 2-aminobenzaldehyde and this compound share a common ortho-amino-aldehyde motif, the substitution of a benzene core with a pyridine ring introduces profound electronic differences that are central to their chemical behavior.
-
2-Aminobenzaldehyde: This molecule consists of a benzene ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO). The powerful electron-donating resonance effect (+R) of the amino group enriches the aromatic ring with electron density. This has two primary consequences: it increases the nucleophilicity of the amino nitrogen and slightly tempers the electrophilicity of the aldehyde's carbonyl carbon.
-
This compound: In this pyridine-based analogue, the ring nitrogen atom exerts a strong electron-withdrawing effect (both inductive, -I, and resonance, -R) across the entire heterocyclic system. This effect significantly depletes the ring of electron density compared to benzene, making the aldehyde's carbonyl carbon substantially more electrophilic. While the amino group at the C2 position still acts as an electron-donating group, its effect is counteracted by the inherent electron deficiency of the pyridine ring, rendering the amine less nucleophilic than its counterpart in 2-aminobenzaldehyde. The methyl group at the C5 position provides a minor, localized electron-donating effect but does not fundamentally alter the overall electronic landscape.
The core takeaway is a reactivity dichotomy:
-
2-Aminobenzaldehyde features a more nucleophilic amine and a less electrophilic aldehyde .
-
This compound possesses a less nucleophilic amine and a more electrophilic aldehyde .
Caption: Structural and key electronic features of the two aldehydes.
A Case Study: The Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for both molecules, providing a direct route to quinolines (from 2-aminobenzaldehyde) and their bioisosteric aza-analogs, naphthyridines (from this compound).[1][2] This reaction involves the condensation of the ortho-amino aldehyde with a carbonyl compound containing a reactive α-methylene group, such as a ketone or β-ketoester.
The mechanism of the Friedländer synthesis is debated and can proceed via two viable pathways, the predominance of which is influenced by the reactants and conditions (acid vs. base catalysis).[1][3]
-
Aldol-First Pathway: An initial intermolecular aldol condensation between the aldehyde and the enolate of the ketone partner forms an aldol adduct. This adduct then undergoes rapid cyclization via intramolecular attack of the amine onto the ketone, followed by dehydration to yield the aromatic product.
-
Schiff Base-First Pathway: The reaction begins with the formation of a Schiff base (imine) between the amino group and the ketone partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.
The differing electronic properties of our two substrates directly impact their likely behavior in this reaction. The heightened electrophilicity of the aldehyde in this compound is expected to accelerate the initial aldol condensation step, potentially favoring the Aldol-First Pathway . Conversely, the more nucleophilic amine of 2-aminobenzaldehyde may promote the initial formation of a Schiff base, making that pathway more competitive.
Caption: The two primary mechanistic pathways of the Friedländer annulation.
Comparative Performance and Experimental Protocols
Predicted Reactivity and Yields
In a typical Friedländer condensation with a simple ketone like cyclohexanone, we can anticipate the following trends:
| Feature | 2-Aminobenzaldehyde | This compound | Rationale |
| Reaction Partner | Cyclohexanone | Cyclohexanone | Constant variable for comparison. |
| Product | 1,2,3,4-Tetrahydroacridine | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | Formation of quinoline vs. naphthyridine ring system. |
| Predicted Rate | Moderate | Potentially Faster | The highly electrophilic aldehyde of the nicotin-aldehyde derivative should accelerate the rate-determining initial condensation step. |
| Typical Conditions | Catalyst-free in water at 70°C, or acid/base catalysis.[4][5] | Acid or base catalysis, potentially under milder conditions due to higher reactivity.[3] | High reactivity may allow for lower temperatures or shorter reaction times. |
| Potential Byproducts | Self-condensation is a known issue due to the reactive amine and aldehyde in proximity.[6][7] | Self-condensation is also possible but may be outcompeted by the faster desired reaction. | The propensity for self-condensation is inherent to the o-amino-aldehyde structure. |
| Representative Yield | High (e.g., 97% reported under optimized catalyst-free conditions).[4] | Expected to be high, assuming optimized conditions. | Both are excellent substrates for this transformation. |
General Experimental Protocol: Friedländer Annulation
This protocol provides a robust starting point for synthesizing quinoline or naphthyridine derivatives and can be adapted for either substrate. The catalyst-free method in water is highlighted for its green chemistry advantages.[4][5]
Caption: A generalized workflow for the Friedländer condensation reaction.
Materials:
-
2-Aminobenzaldehyde OR this compound (0.2 mmol, 1.0 equiv)
-
Ketone (e.g., cyclohexanone, ethyl acetoacetate) (0.2 mmol, 1.0 equiv)
-
Solvent (e.g., Water, 1 mL)
-
5 mL flask with magnetic stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Charging the Flask: To a 5 mL flask, add the 2-aminoaryl aldehyde (0.2 mmol), the ketone (0.2 mmol), and water (1 mL).
-
Heating and Monitoring: Place the flask in a heating mantle and stir the mixture at 70 °C. The progress of the reaction should be monitored by TLC until the starting aldehyde spot has been consumed (typically 2-10 hours).[4]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. If a precipitate does not form, place the flask in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water or ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum. The purity and identity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS). For many preparations, the product is of sufficient purity without further steps.[4]
Conclusion for the Practicing Scientist
Both 2-aminobenzaldehyde and this compound are excellent and versatile substrates for condensation reactions, most notably the Friedländer annulation. The choice between them is typically dictated by the desired core of the final product—a quinoline or a naphthyridine.
However, when considering reaction optimization, their intrinsic electronic differences are key:
-
This compound is the more reactive substrate in reactions where the initial step is nucleophilic attack on the aldehyde carbonyl. Its highly electrophilic aldehyde should lead to faster reaction rates and may allow for milder conditions.
-
2-Aminobenzaldehyde , with its more nucleophilic amine, may show different mechanistic preferences and is prone to self-condensation, which can be mitigated by controlling reactant concentrations and temperature.[7]
By understanding these fundamental principles, researchers can make informed decisions in reaction design, troubleshoot unexpected outcomes, and efficiently synthesize complex heterocyclic scaffolds for applications in drug discovery and materials science.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity Screening of 2-Aminonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, 2-aminonicotinaldehyde and its substituted analogues serve as versatile building blocks for the synthesis of novel bioactive molecules. This guide provides a comparative overview of the biological activity screening of 2-aminonicotinaldehyde derivatives, with a focus on anticancer and antimicrobial applications. While specific data on 2-Amino-5-methylnicotinaldehyde derivatives is limited in publicly accessible literature, this guide will draw upon closely related analogues to illustrate key concepts in synthesis, screening methodologies, and structure-activity relationships (SAR).
The Versatility of the 2-Aminonicotinaldehyde Scaffold
2-Aminonicotinaldehyde possesses two key reactive sites: the amino group and the aldehyde functionality. These allow for the straightforward synthesis of a wide variety of derivatives, most notably Schiff bases (imines) and hydrazones. These derivatives often exhibit enhanced biological activity compared to the parent aldehyde. The pyridine nitrogen also offers a site for potential coordination with metal ions, which can further modulate the biological properties of the resulting complexes.
Comparative Biological Activity of 2-Aminonicotinaldehyde Derivatives
The biological evaluation of 2-aminonicotinaldehyde derivatives has primarily focused on their potential as anticancer and antimicrobial agents. The following sections will compare the activities of different classes of these derivatives, supported by experimental data from published studies.
Anticancer Activity: A Focus on Thiosemicarbazones
Thiosemicarbazones, derived from the condensation of a thiosemicarbazide with an aldehyde or ketone, are a well-established class of compounds with potent anticancer activity. This is often attributed to their ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. A study on 3- and 5-amino substituted pyridine-2-carboxaldehyde thiosemicarbazones, close structural analogues of 2-aminonicotinaldehyde derivatives, provides valuable insights into their anticancer potential.[2][3]
| Compound | Structure | Ribonucleotide Reductase Inhibition IC50 (µM)[2][3] | In vivo Antitumor Activity (% T/C vs. L1210 Leukemia)[2][3] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-(CH3NH)-C5H3N-CH=N-NH-CS-NH2 | 1.3 | 223 |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-(C2H5NH)-C5H3N-CH=N-NH-CS-NH2 | 1.0 | 204 |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-(CH2=CHCH2NH)-C5H3N-CH=N-NH-CS-NH2 | 1.4 | 215 |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-(NH2)-C5H3N-CH=N-NH-CS-NH2 | >100 | Inactive |
T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher % T/C value indicates better antitumor activity.
Key Insights from the Data:
-
Substitution is Crucial: The unsubstituted 3-aminopyridine-2-carboxaldehyde thiosemicarbazone was inactive, highlighting the importance of substitution on the pyridine ring for anticancer activity.
-
Position Matters: The 5-amino substituted derivatives showed potent activity, suggesting that the position of the amino group significantly influences the compound's ability to interact with its biological target.
-
Nature of the Substituent: Small alkyl groups on the 5-amino position, such as methyl, ethyl, and allyl, resulted in potent ribonucleotide reductase inhibition and significant in vivo antitumor activity.
Antimicrobial Activity: The Promise of Schiff Bases and their Metal Complexes
Schiff bases derived from 2-aminopyridine derivatives have demonstrated notable antimicrobial properties. The imine bond (-C=N-) is a key pharmacophore that can interact with various biological targets in microorganisms. Furthermore, the chelation of these Schiff bases with metal ions can enhance their antimicrobial efficacy.
Experimental Protocols: A Guide to Synthesis and Screening
The following are generalized protocols for the synthesis and biological evaluation of 2-aminonicotinaldehyde derivatives, based on established methodologies for similar compounds.
Synthesis of 2-Aminonicotinaldehyde Schiff Base Derivatives
This protocol describes a general method for the condensation reaction between 2-aminonicotinaldehyde and a primary amine to form a Schiff base.
Caption: General workflow for the synthesis of Schiff base derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve equimolar amounts of 2-aminonicotinaldehyde and the desired primary amine in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid to the mixture to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A colorimetric indicator like resazurin can also be used to aid in the determination.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminonicotinaldehyde derivatives is highly dependent on their structural features. Based on the available literature for related compounds, the following SAR insights can be drawn:
-
Nature of the Aldehyde Derivative: The choice of the reacting partner for the aldehyde group (e.g., thiosemicarbazide to form a thiosemicarbazone, or an amine to form a Schiff base) is a primary determinant of the type and potency of the biological activity.
-
Substitution on the Pyridine Ring: The position, size, and electronic properties of substituents on the pyridine ring can significantly impact activity. For instance, as seen with the pyridine-2-carboxaldehyde thiosemicarbazones, substitution at the 5-position appears to be favorable for anticancer activity.
-
Substitution on the Derivative Moiety: For Schiff bases, the nature of the substituent on the imine nitrogen can influence lipophilicity and steric factors, thereby affecting biological activity. For hydrazones, substitutions on the terminal nitrogen can modulate activity.
-
Metal Chelation: The coordination of Schiff base and hydrazone derivatives with metal ions can lead to a significant enhancement of their biological activity, particularly their antimicrobial properties.
Conclusion and Future Directions
While the direct biological screening data for derivatives of this compound is not extensively documented in the public domain, the broader class of 2-aminonicotinaldehyde derivatives holds significant promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for medicinal chemistry campaigns.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to elucidate the specific impact of the 5-methyl group on biological activity. Comparative studies against established drugs and a thorough investigation of their mechanisms of action will be crucial for advancing these compounds towards clinical development. The exploration of their potential as enzyme inhibitors, as suggested by the activity of related compounds, could also open up new avenues for therapeutic intervention.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Amino-5-methylnicotinaldehyde: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the principles of risk minimization, regulatory compliance, and scientific best practices. By understanding the "why" behind each step, laboratory personnel can cultivate a culture of safety that extends beyond mere protocol adherence.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Given the absence of a dedicated Safety Data Sheet (SDS) for 2-Amino-5-methylnicotinaldehyde, a conservative approach to its hazard assessment is necessary. By examining the SDSs of structurally similar compounds, we can infer a likely hazard profile. Compounds such as 2-amino-5-methylpyridine, 2-amino-5-methylthiazole, and other substituted aminopyridines and aminoaldehydes exhibit common toxicological and hazardous properties.[2][3][4]
Aromatic amines, as a class, are known for their potential toxicity, and some are considered carcinogenic.[5] Therefore, it is prudent to handle this compound with a high degree of caution.
Inferred Hazard Classification:
| Hazard Class | Inferred Classification | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Similar aminopyridines are classified as toxic if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Many aromatic amines and aldehydes can cause skin irritation upon contact.[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | This is a common characteristic of many organic chemicals, especially those with amine functionalities.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or vapors may irritate the respiratory tract.[4][6] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard | Aromatic amines can be toxic to aquatic life.[2] |
Causality of Hazards: The amino group and the aromatic ring are key structural features contributing to the potential toxicity of this compound. The aldehyde group can also contribute to its irritant properties. Aromatic amines can be metabolized to reactive species that can interact with biological macromolecules, leading to toxicity.
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the safe disposal of this compound and associated waste streams. The overarching principle is to treat this compound as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental protection.[7] Do not mix incompatible waste streams.[8][9]
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and shoe covers.
-
Contaminated lab supplies, including weighing paper, pipette tips, and chromatography media (e.g., silica gel).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware. Segregate halogenated and non-halogenated solvent waste.
-
Step 2: Container Selection and Labeling
The integrity of waste containers is critical to prevent leaks and spills.[10]
-
Solid Waste:
-
Use a designated, leak-proof, and sealable container, such as a plastic pail or a sturdy cardboard box lined with a heavy-duty plastic bag.[11]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound Contaminated Solid Waste."
-
-
Liquid Waste:
-
Use a compatible, shatter-resistant container with a secure, screw-top cap (e.g., a high-density polyethylene or glass bottle).[12][13] For acidic waste, avoid metal containers.
-
Attach a completed chemical waste tag.[8][9] The tag must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all components and their approximate concentrations. Do not use abbreviations.[9]
-
The accumulation start date.
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
-
Step 3: Waste Accumulation and Storage
Store hazardous waste in a designated, well-ventilated area, away from general laboratory traffic.[9]
-
Keep waste containers closed at all times, except when adding waste.[10][14]
-
Store liquid waste containers in secondary containment trays to capture any potential leaks.[14]
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.
Step 4: Disposal Arrangement
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Never dispose of this compound down the drain or in the regular trash.[11][14] This is illegal and poses a significant threat to the environment and public health.[15]
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spill (contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: Fostering a Proactive Safety Culture
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with this compound and contribute to a safer working environment. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
References
- 1. This compound | 1023814-35-8 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-fluorobenzaldehyde | C7H6FNO | CID 15740755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. mwcog.org [mwcog.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. pfw.edu [pfw.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 14. montgomerycollege.edu [montgomerycollege.edu]
- 15. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
